SM-21 maleate
Beschreibung
Eigenschaften
CAS-Nummer |
155059-42-0 |
|---|---|
Molekularformel |
C22H28ClNO7 |
Molekulargewicht |
453.9 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate |
InChI |
InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,16?,17?; |
InChI-Schlüssel |
BHXGTFUQDGMXHA-ASIQKIFFSA-N |
Isomerische SMILES |
CCC(C(=O)OC1C[C@H]2CC[C@@H](C1)N2C)OC3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Synonyme |
(R)-(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-(4-chlorophenoxy)butanoate fumarate |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of SM-21 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21 maleate is a synthetic tropane analogue that has garnered significant interest for its potent and selective antagonist activity at the sigma-2 (σ2) receptor. It also exhibits antagonist effects at the presynaptic muscarinic M2 receptor, leading to an increase in acetylcholine release. This dual mechanism of action underlies its potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Primary Pharmacological Target: The Sigma-2 (σ2) Receptor
The principal molecular target of this compound is the sigma-2 (σ2) receptor, a protein now identified as Transmembrane Protein 97 (TMEM97). SM-21 acts as a potent and selective antagonist at this receptor.[1][2]
Binding Affinity and Selectivity
SM-21 demonstrates a high affinity for the σ2 receptor with marked selectivity over the sigma-1 (σ1) receptor and other neurotransmitter receptors.[2][3]
Table 1: Binding Affinity of this compound for Sigma and Muscarinic Receptors
| Receptor Subtype | Ligand | K_i_ (nM) | Species | Tissue/Cell Line | Reference |
| Sigma-2 (σ2) | SM-21 | 67 | Rat | Brain | [2] |
| Muscarinic | SM-21 | 174 | Rat | Brain | [4] |
Radioligand binding studies have shown that SM-21 has a significantly lower affinity (higher than 10⁻⁶ M) for opioid, dopamine, serotonin, and α-adrenergic receptors.[2]
Secondary Pharmacological Target: Presynaptic Muscarinic M2 Receptor
In addition to its primary action at the σ2 receptor, this compound functions as an antagonist at presynaptic muscarinic M2 autoreceptors.[3] This antagonism inhibits the negative feedback loop that normally restricts acetylcholine (ACh) release, resulting in an increased concentration of ACh in the synaptic cleft.[5][6][7]
Downstream Signaling Pathways
The antagonistic action of SM-21 at the σ2 receptor (TMEM97) modulates several downstream signaling pathways. The σ2 receptor is implicated in cholesterol homeostasis and cellular proliferation, often forming complexes with other proteins such as the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR).[8][9][10][11] By blocking the function of the σ2 receptor, SM-21 can interfere with these processes.
The increase in acetylcholine release due to M2 receptor antagonism by SM-21 potentiates cholinergic signaling.
Experimental Protocols
Sigma-2 Receptor Functional Antagonist Assay (Cell Viability)
This assay determines the antagonistic properties of SM-21 at the σ2 receptor by assessing its ability to counteract the cytotoxic effects of a known σ2 receptor agonist.[12][13]
Objective: To determine if SM-21 can reverse the reduction in cell viability induced by a σ2 receptor agonist.
Materials:
-
Cancer cell line expressing σ2 receptors (e.g., EMT-6, MDA-MB-435)
-
Cell culture medium and supplements
-
96-well plates
-
This compound
-
Sigma-2 receptor agonist (e.g., Siramesine)
-
CellTiter 96® AQueous One Solution Reagent (or similar MTS-based assay)
-
Plate reader
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the σ2 agonist and SM-21 in the cell culture medium.
-
Treatment:
-
Agonist alone: Treat cells with varying concentrations of the σ2 agonist to determine its EC₅₀ for cytotoxicity.
-
Antagonist effect: Pre-incubate cells with varying concentrations of SM-21 for a specified time (e.g., 1 hour) before adding a fixed concentration of the σ2 agonist (typically at its EC₅₀).
-
-
Incubation: Incubate the treated cells for 24 to 48 hours.
-
Cell Viability Assessment: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. A rightward shift in the agonist's dose-response curve in the presence of SM-21 indicates antagonistic activity.
In Vivo Microdialysis for Acetylcholine Release
This protocol measures the effect of SM-21 on extracellular acetylcholine levels in the brain of a freely moving animal, providing evidence for its in vivo M2 receptor antagonist activity.[5][6]
Objective: To quantify changes in extracellular acetylcholine concentrations in a specific brain region following administration of SM-21.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Acetylcholinesterase inhibitor (e.g., physostigmine)
-
HPLC system with electrochemical detection (or LC-MS/MS)
Procedure:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus). Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.
-
Drug Administration: Administer SM-21 either systemically (e.g., intraperitoneally) or locally through the microdialysis probe by including it in the aCSF.
-
Sample Collection: Continue collecting dialysate samples for a defined period after drug administration.
-
ACh Quantification: Analyze the acetylcholine content in the dialysate samples using HPLC-EC or LC-MS/MS.
-
Data Analysis: Express the acetylcholine concentrations as a percentage of the baseline levels and compare the pre- and post-drug administration values.
Conclusion
This compound exhibits a dual mechanism of action centered on the potent and selective antagonism of the sigma-2 receptor (TMEM97) and the antagonism of presynaptic muscarinic M2 receptors. This pharmacological profile leads to the modulation of key cellular processes, including cholesterol homeostasis and cell proliferation, as well as an enhancement of cholinergic neurotransmission. The experimental methodologies outlined in this guide provide a framework for the continued investigation of SM-21 and other compounds with similar mechanisms, furthering our understanding of their therapeutic potential.
References
- 1. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facilitation of acetylcholine release and improvement in cognition by a selective M2 muscarinic antagonist, SCH 72788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of M2 and M4 muscarinic receptors in regulating acetylcholine release from myenteric neurons of mouse ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Function of SM-21 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21 maleate is a potent and selective small molecule that has garnered significant interest in the scientific community for its dual pharmacological functions. Primarily characterized as a selective sigma-2 (σ₂) receptor antagonist, it also exhibits properties of a presynaptic cholinergic modulator, leading to an increase in acetylcholine release at central muscarinic synapses. This unique mechanism of action underpins its demonstrated analgesic and nootropic effects in preclinical studies. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Function and Mechanism of Action
This compound's primary function is the selective antagonism of the sigma-2 (σ₂) receptor. While the complete signaling cascade of the σ₂ receptor is still under investigation, it is known to be involved in various cellular processes, including cell proliferation, apoptosis, and neuronal signaling. By acting as an antagonist, this compound is proposed to modulate these pathways.
Concurrently, this compound acts as a presynaptic cholinergic modulator. It is suggested to increase the release of acetylcholine (ACh) from presynaptic terminals in the central nervous system. This enhanced cholinergic transmission is believed to be a key contributor to its observed analgesic and cognitive-enhancing effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Tissue | Reference |
| Sigma-2 (σ₂) | [³H]DTG | 67.5 | Rat | Liver | [1] |
| Sigma-1 (σ₁) | --INVALID-LINK---pentazocine | >945 (>14-fold selectivity for σ₂) | Rat | Liver | [1] |
| Muscarinic (central) | Not Specified | 174 | Not Specified | Not Specified | [2] |
Note: Data is limited and derived from various sources. Further validation is recommended.
Table 2: Analgesic Efficacy (Hot Plate Test)
| Animal Model | Dose (mg/kg) | Route of Administration | Peak Effect (Time) | % Increase in Latency | Reference |
| Mouse | 10-40 | s.c. | Not Specified | Data not available in abstract | [Ghelardini et al., 1997] |
| Mouse | 10-30 | i.p. | Not Specified | Data not available in abstract | [Ghelardini et al., 1997] |
| Mouse | 20-60 | p.o. | Not Specified | Data not available in abstract | [Ghelardini et al., 1997] |
| Mouse | 3-20 | i.v. | Not Specified | Data not available in abstract | [Ghelardini et al., 1997] |
| Mouse | 5-20 µ g/mouse | i.c.v. | Not Specified | Data not available in abstract | [Ghelardini et al., 1997] |
Note: Specific quantitative data on the percentage increase in latency were not available in the reviewed abstracts. Access to the full publication is required for detailed dose-response curves.
Table 3: Nootropic Efficacy (Passive Avoidance Test)
| Animal Model | Treatment | Dose (mg/kg) | Effect on Scopolamine-Induced Amnesia | Reference |
| Mouse | This compound | Not Specified | Amelioration | [2] |
Note: Specific quantitative data on the degree of memory improvement were not available in the reviewed abstracts.
Experimental Protocols
Radioligand Binding Assay for Sigma-2 Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-2 receptor.
Methodology:
-
Tissue Preparation: Homogenize rat liver tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Assay: Incubate the prepared membranes with a constant concentration of the radioligand [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) and varying concentrations of this compound. To mask sigma-1 receptors, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is included in the incubation mixture.
-
Incubation and Filtration: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Hot Plate Test for Analgesic Activity
Objective: To assess the analgesic effect of this compound in a thermal pain model.
Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Male Swiss albino mice are typically used.
-
Procedure: a. Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous). b. At predetermined time points after administration, place each mouse on the hot plate. c. Record the latency time for the mouse to exhibit a pain response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
Data Analysis: The percentage increase in latency is calculated for each treated group compared to the vehicle control group. Dose-response curves can be generated to determine the ED₅₀ value.
In Vivo Microdialysis for Acetylcholine Release
Objective: To measure the effect of this compound on extracellular acetylcholine levels in a specific brain region (e.g., hippocampus or prefrontal cortex).
Methodology:
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the target brain region of an anesthetized rat or mouse.
-
Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after the systemic administration of this compound.
-
Acetylcholine Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Express the acetylcholine levels as a percentage of the baseline levels (pre-drug administration).
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for the hot plate test.
Conclusion
This compound is a promising pharmacological tool with a unique dual mechanism of action, targeting both the sigma-2 receptor and the presynaptic cholinergic system. Its demonstrated analgesic and nootropic properties in preclinical models warrant further investigation. This technical guide provides a foundational understanding of this compound's function, supported by available quantitative data and detailed experimental protocols. Further research, particularly the full elucidation of the sigma-2 receptor signaling pathway and more extensive in vivo efficacy studies, will be crucial in determining the full therapeutic potential of this compound.
References
A Technical Guide to the Sigma-2 Receptor Binding Affinity of SM-21 Maleate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of SM-21 maleate for the sigma-2 (σ2) receptor. The document details the quantitative binding data, experimental protocols for affinity determination, and explores the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting the sigma-2 receptor.
Quantitative Binding Affinity of this compound
This compound has been identified as a potent and selective antagonist for the sigma-2 receptor. Radioligand binding studies have demonstrated its high affinity for this receptor subtype. The inhibitory constant (Ki) of SM-21 for the sigma-2 receptor has been reported to be 67 nM.[1] This value indicates a strong binding interaction between SM-21 and the sigma-2 receptor.
For comparative purposes, the binding affinities of other relevant sigma receptor ligands are presented in the table below.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Compound Type |
| This compound | Sigma-2 | 67 | Antagonist |
| 1,3-di(2-tolyl)guanidine (DTG) | Sigma-1 | 69 | Agonist |
| Sigma-2 | 21 | Agonist | |
| (+)-Pentazocine | Sigma-1 | ~3 | Agonist |
| Sigma-2 | >1,000 | Agonist | |
| Haloperidol | Sigma-1 & Sigma-2 | Moderate Affinity | Antagonist |
Experimental Protocol: Determination of Sigma-2 Receptor Binding Affinity
The binding affinity of this compound for the sigma-2 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (SM-21) to displace a radiolabeled ligand that is known to bind to the receptor.
Materials and Reagents
-
Radioligand: [3H]1,3-di(2-tolyl)guanidine ([3H]DTG)
-
Sigma-1 Receptor Masking Agent: (+)-Pentazocine
-
Test Compound: this compound
-
Receptor Source: Rat liver membrane homogenates
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4, containing 100 mM NaCl
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B)
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the sigma-2 receptor affinity of a test compound.
Detailed Procedure
-
Membrane Preparation: Homogenize fresh or frozen rat livers in ice-cold sucrose buffer (0.32 M sucrose in 10 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: The assay is performed in a total volume of 200 µL. To each tube or well, add:
-
100 µL of rat liver membrane homogenate (containing a specific amount of protein, e.g., 150 µg).
-
50 µL of (+)-pentazocine to a final concentration of 100 nM to mask the sigma-1 receptors.
-
25 µL of various concentrations of this compound.
-
25 µL of [3H]DTG to a final concentration near its Kd for the sigma-2 receptor (e.g., 5-10 nM).
-
-
Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a specified time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma ligand (e.g., 10 µM haloperidol).
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.
-
The IC50 value (the concentration of SM-21 that inhibits 50% of the specific binding of [3H]DTG) is determined from the competition curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the sigma-2 receptor.
-
-
Sigma-2 Receptor Signaling Pathways
The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in several cellular processes. As an antagonist, SM-21 is expected to inhibit the downstream signaling pathways activated by the sigma-2 receptor. While the precise signaling cascade initiated by sigma-2 receptor antagonists is still under investigation, key areas of its involvement have been identified.
Conceptual Signaling Pathway for Sigma-2 Receptor Antagonism
The following diagram illustrates a conceptual model of the signaling pathways potentially modulated by a sigma-2 receptor antagonist like SM-21.
Key aspects of the sigma-2 receptor signaling pathway include:
-
Calcium Signaling: The sigma-2 receptor is known to modulate intracellular calcium levels.[2] Agonists can induce a rise in intracellular calcium, and antagonists like SM-21 would be expected to block this effect. This modulation of calcium homeostasis can, in turn, affect a multitude of downstream cellular processes, including cell proliferation and apoptosis.
-
Cholesterol Homeostasis: The sigma-2 receptor (TMEM97) plays a role in the regulation of cholesterol trafficking within the cell.[3] It interacts with proteins like NPC1, which is crucial for the transport of cholesterol out of lysosomes. By antagonizing the sigma-2 receptor, SM-21 may alter cholesterol homeostasis, which could have significant implications for cellular function, particularly in diseases with dysregulated lipid metabolism.
-
Cell Proliferation and Apoptosis: Sigma-2 receptors are often overexpressed in proliferating tumor cells. While sigma-2 receptor agonists have been shown to induce apoptosis, the role of antagonists is less clear, with some reports suggesting they may promote tumor cell proliferation. The precise mechanisms by which antagonists like SM-21 influence these processes are an active area of research. It is hypothesized that these effects are linked to the modulation of calcium signaling and cholesterol homeostasis.
This technical guide provides a foundational understanding of the sigma-2 receptor binding affinity of this compound and the experimental approaches to its determination. Further research is needed to fully elucidate the intricate signaling pathways modulated by sigma-2 receptor antagonists and their therapeutic potential.
References
The Pharmacological Profile of SM-21 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21 maleate, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a potent and selective pharmacological agent with a dual mechanism of action. It primarily functions as a high-affinity antagonist for the sigma-2 (σ2) receptor, a protein now identified as Transmembrane Protein 97 (TMEM97). Concurrently, it modulates the central cholinergic system, purportedly through the antagonism of presynaptic M2 muscarinic autoreceptors, leading to an enhanced release of acetylcholine. This unique pharmacological profile underpins its demonstrated analgesic and nootropic activities in preclinical models, as well as its potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding profile, mechanistic pathways, and key experimental findings.
Physicochemical Properties
| Property | Value |
| Chemical Name | (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate[1] |
| Molecular Formula | C18H24ClNO3.C4H4O4 |
| Molecular Weight | 453.92 g/mol [1] |
| CAS Number | 155059-42-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Purity | ≥98% (HPLC)[1] |
Receptor Binding Affinity
| Receptor | Affinity (Ki/IC50) | Species/Tissue | Reference |
| Sigma-2 (σ2) | High Affinity (nanomolar range) | N/A | [2] |
| Central Muscarinic Receptors | 0.174 µM | N/A | [3] |
Note: The term "high affinity" for the σ2 receptor is consistently reported, though specific Ki values from primary literature are not uniformly available in the searched documents. The affinity for muscarinic receptors suggests a secondary mechanism of action.
Mechanism of Action
The pharmacological effects of this compound are attributed to two primary mechanisms:
Sigma-2 (σ2) Receptor Antagonism
This compound is a potent and selective antagonist of the σ2 receptor, now identified as TMEM97.[4] The σ2 receptor is a transmembrane protein implicated in various cellular processes. Antagonism of this receptor by SM-21 is thought to modulate downstream signaling cascades involved in cell survival, proliferation, and calcium homeostasis.
The σ2 receptor/TMEM97 is known to be involved in the regulation of cholesterol homeostasis, the integrated stress response, and calcium signaling.[5] By antagonizing this receptor, this compound may influence these fundamental cellular processes, contributing to its observed pharmacological effects.
Cholinergic System Modulation
This compound enhances central cholinergic neurotransmission by increasing the release of acetylcholine (ACh).[1] This effect is believed to be mediated by the antagonism of presynaptic M2 muscarinic autoreceptors. These autoreceptors typically function as a negative feedback mechanism, inhibiting further ACh release when activated by ACh in the synaptic cleft. By blocking these receptors, this compound disinhibits the cholinergic neuron, leading to a sustained release of acetylcholine.
Pharmacodynamics
The dual mechanism of action of this compound translates into several notable pharmacodynamic effects observed in preclinical studies.
Analgesic Effects
This compound has demonstrated potent antinociceptive (analgesic) activity in various rodent models of pain. This effect is believed to be primarily mediated by the enhancement of central cholinergic neurotransmission.
Nootropic Effects
The compound has also been reported to possess nootropic (cognition-enhancing) properties, which is consistent with its ability to increase acetylcholine levels in the brain.
Attenuation of Cocaine-Induced Behaviors
Studies have shown that this compound can attenuate the convulsive and locomotor-stimulatory effects of cocaine in mice. This effect is likely mediated by its antagonism of σ2 receptors, as these receptors have been implicated in the behavioral actions of cocaine.
Pharmacokinetics
Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not extensively available in the public domain. Further studies are required to fully characterize its pharmacokinetic profile.
Experimental Protocols
Detailed, step-by-step experimental protocols for the key in vitro and in vivo assays used to characterize this compound are not available in the abstracts of the primary literature. However, the methodologies employed are outlined below.
Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for various receptors.
-
General Methodology: Radioligand binding assays are typically used. This involves incubating a radiolabeled ligand with known affinity for the target receptor with cell membranes or tissue homogenates expressing the receptor, in the presence of varying concentrations of the test compound (this compound). The displacement of the radioligand by the test compound is measured to determine its inhibitory constant (Ki) or IC50 value.
In Vivo Models of Nociception
-
Objective: To assess the analgesic properties of this compound.
-
Models Used:
-
Hot-plate test: Measures the latency of a mouse or rat to react to a heated surface.
-
Tail-flick test: Measures the latency to flick the tail away from a radiant heat source.
-
Acetic acid-induced writhing test: Counts the number of abdominal constrictions in a mouse after intraperitoneal injection of acetic acid.
-
-
General Procedure: Animals are administered this compound or a vehicle control at various doses. After a predetermined time, they are subjected to one of the nociceptive tests, and the analgesic effect is quantified.
In Vivo Models of Cocaine-Induced Behaviors
-
Objective: To evaluate the effect of this compound on the behavioral effects of cocaine.
-
Models Used:
-
Locomotor activity test: Measures the exploratory and general movement of mice in an open field.
-
Convulsion monitoring: Observation and scoring of convulsive behaviors.
-
-
General Procedure: Mice are pre-treated with this compound or vehicle, followed by the administration of cocaine. Locomotor activity is then recorded using automated activity monitors, and the incidence and severity of convulsions are observed and scored.
Summary and Future Directions
This compound is a valuable pharmacological tool with a compelling dual mechanism of action targeting both the sigma-2 receptor and the cholinergic system. Its potent analgesic and nootropic effects, coupled with its ability to modulate the behavioral effects of cocaine in preclinical models, highlight its therapeutic potential. However, a more comprehensive understanding of its receptor binding profile across a wider range of targets, detailed pharmacokinetic studies, and elucidation of the precise downstream signaling events following σ2 receptor antagonism are necessary to fully realize its clinical applicability. Future research should focus on obtaining these critical data to facilitate the translation of this promising compound from the laboratory to clinical settings.
References
- 1. This compound | Other Acetylcholine | Tocris Bioscience [tocris.com]
- 2. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. Presynaptic M2 muscarinic receptors are involved in controlling the kinetics of ACh release at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
Nootropic Effects of SM-21 Maleate In Vivo: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SM-21 maleate, a tropane analogue, has emerged as a promising nootropic agent with potential applications in cognitive enhancement. Preclinical in vivo studies suggest that its mechanism of action is primarily centered around the modulation of central cholinergic and sigma-2 (σ2) receptor systems, leading to an increase in acetylcholine (ACh) release. This document provides a comprehensive overview of the available scientific literature on the nootropic effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While publicly available information provides a strong indication of this compound's cognitive-enhancing properties, access to the full text of key research publications is necessary for a complete quantitative analysis and detailed protocol replication.
Core Mechanism of Action
This compound is characterized as a potent and selective σ2 receptor antagonist.[1][2][3] Its nootropic effects are believed to stem from its ability to increase the release of acetylcholine at central muscarinic synapses.[1][3] The analgesic properties of SM-21 have also been attributed to the antagonism of presynaptic muscarinic M2 receptors, which results in a potentiation of acetylcholine release.[4] Furthermore, studies indicate that SM-21 has a high affinity for σ2 receptors relative to its affinity for muscarinic receptors, suggesting that the σ2 receptor pathway is a key mediator of its effects.[4]
Proposed Signaling Pathways
The nootropic action of this compound is hypothesized to be mediated through two primary signaling pathways: the cholinergic system and the sigma-2 receptor system.
Cholinergic Pathway Modulation
This compound is proposed to act as a presynaptic cholinergic modulator, increasing the availability of acetylcholine in the synaptic cleft. This is significant as the cholinergic system plays a crucial role in learning and memory processes.
Caption: Proposed Cholinergic Modulation by this compound.
Sigma-2 Receptor Pathway Modulation
As a selective σ2 receptor antagonist, this compound's interaction with this receptor is a critical aspect of its mechanism. The downstream signaling cascade following σ2 receptor antagonism is an active area of research, with potential links to cellular stress responses and neuronal survival.
Caption: Proposed Sigma-2 Receptor Antagonism Pathway of this compound.
In Vivo Nootropic Effects: Quantitative Data Summary
Detailed quantitative data from in vivo studies on the nootropic effects of this compound are primarily found within the full text of specialized research articles. The following tables are structured to present such data once it becomes accessible. The key publication for this data is "Synthesis and enantioselectivity of the enantiomers of PG9 and SM21, new potent analgesic and cognition-enhancing drugs" published in Chirality in 1996.
Table 1: Effect of this compound on Acetylcholine Release in Rat Parietal Cortex (Microdialysis)
| Treatment Group | Dose | Route of Administration | Mean ACh Release (% of Baseline) | Standard Error of the Mean (SEM) | p-value vs. Vehicle |
| Vehicle | - | - | Data not available | Data not available | - |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| (+)-R-SM21 | Data not available | Data not available | Data not available | Data not available | Data not available |
| (-)-S-SM21 | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Cognitive-Enhancing Effects of this compound in Mice (Behavioral Tests)
| Behavioral Test | Treatment Group | Dose | Route of Administration | Performance Metric | Result | p-value vs. Scopolamine |
| Passive Avoidance | Vehicle + Saline | - | - | Step-through Latency (s) | Data not available | - |
| Scopolamine + Vehicle | Data not available | Data not available | Step-through Latency (s) | Data not available | - | |
| Scopolamine + SM-21 | Data not available | Data not available | Step-through Latency (s) | Data not available | Data not available | |
| Morris Water Maze | Vehicle + Saline | - | - | Escape Latency (s) | Data not available | - |
| Scopolamine + Vehicle | Data not available | Data not available | Escape Latency (s) | Data not available | - | |
| Scopolamine + SM-21 | Data not available | Data not available | Escape Latency (s) | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the likely methodologies used in the in vivo assessment of this compound's nootropic effects, based on standard practices in the field.
Animal Models
-
Species: Male Swiss albino mice and male Wistar rats are commonly used for behavioral and neurochemical studies, respectively.
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
In Vivo Microdialysis for Acetylcholine Release
This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.
Caption: Experimental Workflow for In Vivo Microdialysis.
Behavioral Assays for Nootropic Effects
Cognitive-enhancing properties are typically assessed using a battery of behavioral tests that evaluate learning and memory.
This test assesses learning and memory based on the animal's ability to avoid an aversive stimulus.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Training (Acquisition Trial): The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Testing (Retention Trial): 24 hours after the training, the animal is returned to the light compartment, and the latency to enter the dark compartment is recorded (step-through latency). A longer latency indicates better memory of the aversive experience.
-
Drug Administration: this compound or a vehicle is typically administered before the acquisition trial. To induce amnesia, a cholinergic antagonist like scopolamine is often used.
This test evaluates spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the pool.
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must learn to find the hidden platform using the distal cues. The time to find the platform (escape latency) is recorded over several days of training.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Drug Administration: Similar to the passive avoidance test, drugs are administered before the training sessions.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses nootropic properties mediated through the enhancement of central cholinergic function, likely via antagonism of σ2 and presynaptic M2 muscarinic receptors. To fully elucidate its potential as a cognitive enhancer, further research is warranted. Specifically, the acquisition of full-text research articles is critical to access the detailed quantitative data and experimental protocols necessary for a comprehensive understanding and replication of these findings. Future studies should also aim to further delineate the downstream signaling pathways of the σ2 receptor in the context of cognitive function and explore the therapeutic potential of this compound in animal models of cognitive decline.
References
- 1. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-2 Receptor Antagonism Enhances the Neuroprotective Effects of Pridopidine, a Sigma-1 Receptor Agonist, in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Analgesic Properties of SM-21 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21 maleate, a tropane analogue, has demonstrated significant analgesic properties in preclinical studies, with an efficacy comparable to morphine.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's analgesic effects, its proposed mechanisms of action, and the experimental methodologies used to characterize its activity. The information is intended for researchers, scientists, and professionals involved in drug development and pain research.
Introduction
This compound, chemically known as (±)-3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate, is a novel compound with potent antinociceptive effects observed in various rodent and guinea pig models. It is a centrally acting analgesic that has shown efficacy across multiple administration routes, including subcutaneous, intraperitoneal, oral, intravenous, and intracerebroventricular. A key characteristic of this compound is its dual mechanism of action, which distinguishes it from traditional opioid analgesics.
Core Mechanisms of Action
The analgesic effects of this compound are primarily attributed to two distinct pharmacological actions: antagonism of the sigma-2 (σ2) receptor and potentiation of central cholinergic transmission through the antagonism of presynaptic muscarinic M2 receptors.
Sigma-2 (σ2) Receptor Antagonism
This compound is a potent and selective σ2 receptor antagonist.[1][2][3] While the precise downstream signaling cascade of the σ2 receptor in pain modulation is still under investigation, it is known that σ2 receptors are highly expressed in the central nervous system and are implicated in various neurological functions.[4] Antagonism of these receptors by this compound is believed to contribute significantly to its analgesic profile.
Presynaptic Cholinergic Modulation
This compound acts as an antagonist at presynaptic muscarinic M2 autoreceptors.[5] These receptors normally provide negative feedback on acetylcholine (ACh) release. By blocking these receptors, this compound increases the release of acetylcholine at central muscarinic synapses.[2] This enhanced cholinergic transmission is a key component of its antinociceptive effect. The analgesic action mediated by this cholinergic potentiation is supported by the fact that it can be prevented by the administration of muscarinic antagonists like atropine and pirenzepine, as well as the acetylcholine synthesis inhibitor hemicholinium-3.[6]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for the analgesic action of this compound.
Preclinical Analgesic Efficacy
The antinociceptive effects of this compound have been evaluated in a variety of preclinical pain models. A summary of the effective dose ranges is presented in Table 1.
Table 1: Effective Dose Ranges of this compound in Preclinical Pain Models
| Administration Route | Effective Dose Range (mg/kg, unless otherwise specified) | Reference |
| Subcutaneous (s.c.) | 10 - 40 | |
| Intraperitoneal (i.p.) | 10 - 30 | |
| Oral (p.o.) | 20 - 60 | |
| Intravenous (i.v.) | 3 - 20 | |
| Intracerebroventricular (i.c.v.) | 5 - 20 µ g/mouse |
Experimental Protocols
The following sections detail the generalized experimental methodologies employed in the preclinical evaluation of this compound's analgesic properties.
Hot-Plate Test
This test assesses the response to a thermal pain stimulus.
-
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. The animal is confined to the heated surface by a bottomless, clear cylindrical restrainer.
-
Procedure:
-
A baseline latency is determined for each animal by placing it on the hot plate and recording the time (in seconds) until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.
-
Animals are administered this compound or a vehicle control.
-
At predetermined time points post-administration, the animals are again placed on the hot plate, and the response latency is measured.
-
-
Endpoint: An increase in the latency to respond to the thermal stimulus is indicative of an analgesic effect.
Abdominal Constriction (Writhing) Test
This test evaluates visceral pain by inducing a characteristic stretching behavior.
-
Inducing Agent: Intraperitoneal injection of a dilute solution of acetic acid (e.g., 0.6% v/v) or another chemical irritant.
-
Procedure:
-
Animals are pre-treated with this compound or a vehicle control.
-
After a specified absorption period, the irritant solution is injected intraperitoneally.
-
Immediately following the injection, each animal is placed in an individual observation chamber.
-
The number of "writhes" (a specific stretching posture characterized by constriction of the abdomen, arching of the back, and extension of the hind limbs) is counted over a set period (e.g., 20-30 minutes).
-
-
Endpoint: A reduction in the number of writhes compared to the control group indicates an analgesic effect.
Tail-Flick Test
This test measures the spinal reflex response to a thermal stimulus.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
A baseline reaction time is determined by activating the light source and measuring the time it takes for the animal to flick its tail out of the beam. A cut-off time is employed to prevent tissue damage.
-
Animals are treated with this compound or a vehicle control.
-
At various time points after treatment, the tail-flick latency is re-measured.
-
-
Endpoint: An increase in the time taken to flick the tail is indicative of analgesia.
Paw-Pressure (Randall-Selitto) Test
This test assesses the response threshold to a mechanical stimulus.
-
Apparatus: A paw-pressure analgesia meter that applies a linearly increasing mechanical force to the animal's paw.
-
Procedure:
-
The animal is placed in a way that its hind paw rests on a small plinth.
-
A baseline paw withdrawal threshold is determined by applying a gradually increasing pressure to the dorsal surface of the paw until the animal vocalizes or withdraws its paw.
-
Animals are administered this compound or a vehicle control.
-
The paw withdrawal threshold is re-assessed at specified intervals post-administration.
-
-
Endpoint: An elevation in the pressure threshold required to elicit a withdrawal response signifies an analgesic effect.
Summary of Antagonistic and Receptor Affinity Studies
The analgesic action of this compound is further elucidated by its interactions with various neurotransmitter systems. Table 2 summarizes the findings from antagonist interaction and receptor affinity studies.
Table 2: Summary of Pharmacological Interactions of this compound
| Antagonist/Receptor System | Effect on SM-21 Analgesia | Implication | Reference |
| Atropine (Muscarinic Antagonist) | Prevented | Involvement of muscarinic cholinergic pathways | |
| Pirenzepine (M1 Antagonist) | Prevented | Involvement of M1 muscarinic receptors | |
| Hemicholinium-3 (ACh Synthesis Inhibitor) | Prevented | Dependence on acetylcholine synthesis and release | |
| Naloxone (Opioid Antagonist) | No effect | Mechanism is independent of the opioid system | |
| Muscarinic Receptor Subtypes | M2/M1 selectivity ratio of 4.6 | Low selectivity, but may contribute to increased ACh levels | |
| Sigma Receptors | High affinity for σ2 receptors | Direct involvement of σ2 receptors in the analgesic effect | [5][7] |
Conclusion
This compound presents a promising profile as a novel analgesic agent with a dual mechanism of action that is distinct from opioids. Its ability to modulate both the cholinergic system and sigma-2 receptors offers a unique therapeutic approach to pain management. The preclinical data gathered from various animal models robustly support its potent antinociceptive effects. Further research into the detailed downstream signaling pathways of the σ2 receptor and clinical evaluation of this compound are warranted to fully understand its therapeutic potential in human pain conditions. This technical guide provides a foundational understanding of the analgesic properties of this compound for the scientific and drug development community.
References
- 1. Presynaptic M2 muscarinic receptors are involved in controlling the kinetics of ACh release at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Presynaptic muscarinic receptors modulate acetylcholine release from rat antral mucosal/submucosal nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of SM-21 Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SM-21 maleate, a potent and selective sigma-2 (σ2) receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Discovery and Initial Characterization
SM-21, a tropane analogue, was initially investigated for its analgesic and nootropic properties. Early research suggested that its mechanism of action involved the antagonism of presynaptic M2 muscarinic receptors, leading to an enhanced release of acetylcholine. However, further studies revealed a high affinity of SM-21 for sigma receptors, particularly the σ2 subtype, paving the way for its characterization as a selective σ2 antagonist.
A pivotal study demonstrated that SM-21 could effectively prevent neck dystonia in rats induced by the σ1/σ2 receptor agonist 1,3-di-(2-tolyl)guanidine (DTG). This finding was crucial in establishing SM-21 as a potent and selective antagonist of the σ2 receptor.
Chemical Synthesis
The synthesis of SM-21, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate, involves the esterification of a tropane alkaloid with 2-(4-chlorophenoxy)butanoic acid. The enantiomers of SM-21 have been synthesized either through the resolution of the racemic acid followed by esterification or via stereospecific synthesis.
General Synthetic Scheme:
While a detailed, step-by-step proprietary protocol for the synthesis of this compound is not publicly available, a general and chemically plausible synthetic approach can be outlined as follows:
-
Preparation of 2-(4-chlorophenoxy)butanoic acid: This can be achieved by the reaction of 4-chlorophenol with an appropriate α-halobutyrate ester, such as ethyl 2-bromobutyrate, under basic conditions, followed by hydrolysis of the resulting ester.
-
Esterification: The prepared 2-(4-chlorophenoxy)butanoic acid is then coupled with tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol). This esterification can be carried out using standard coupling agents, such as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to its more reactive acid chloride derivative before reacting it with tropine.
-
Salt Formation: The resulting free base of SM-21 is then reacted with maleic acid in an appropriate solvent to form the more stable and water-soluble maleate salt.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing insights into its binding affinity and potency.
| Receptor Type | Ligand | Species | Tissue | Assay Type | Ki (nM) | Reference |
| Sigma-2 (σ2) | [3H]-DTG | Rat | Brain | Radioligand Binding | 67 | [1] |
| Muscarinic (central) | Not Specified | Not Specified | Not Specified | Not Specified | 174 | [2] |
| Sigma-1 (σ1) | Not Specified | Rat | Brain | Radioligand Binding | >10,000 | [1] |
Table 1: Receptor Binding Affinities of SM-21. This table presents the equilibrium dissociation constants (Ki) of SM-21 for various receptors. A lower Ki value indicates a higher binding affinity.
| Experimental Model | Agonist | Dose of Agonist | Test Compound | Dose of Test Compound | Effect | Species | Reference |
| DTG-induced Neck Dystonia | 1,3-di-(2-tolyl)guanidine (DTG) | 5 nmol/0.5 µl | SM-21 | 10 nmol/0.5 µl | Prevention of neck torsion | Rat | [3] |
Table 2: In Vivo Antagonistic Activity of SM-21. This table summarizes the effective dose of SM-21 in a key in vivo model demonstrating its σ2 antagonistic properties.
Experimental Protocols
The characterization of SM-21 as a σ2 antagonist heavily relied on the DTG-induced neck dystonia model in rats. Below is a detailed methodology for this key experiment.
DTG-Induced Neck Dystonia in Rats
This in vivo assay is a well-established model to evaluate the functional activity of σ2 receptor ligands.
Objective: To assess the ability of SM-21 to antagonize the dystonic effects (neck torsion) induced by the σ2 receptor agonist, DTG.
Materials:
-
Male Wistar rats (200-250 g)
-
1,3-di-(2-tolyl)guanidine (DTG)
-
This compound
-
Stereotaxic apparatus for rats
-
Hamilton microsyringe (1 µl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for stereotaxic surgery
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Shave and clean the scalp.
-
Stereotaxic Surgery: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. Based on a rat brain atlas, determine the coordinates for the red nucleus.
-
Microinjection: Drill a small burr hole in the skull over the target area. Lower a microsyringe needle to the predetermined coordinates of the red nucleus.
-
Drug Administration:
-
For the antagonist treatment group, infuse SM-21 (10 nmol in 0.5 µl of saline) into the red nucleus over a period of 2 minutes.
-
Five minutes after the antagonist administration, infuse DTG (5 nmol in 0.5 µl of saline) at the same site.
-
For the control group, infuse saline followed by DTG.
-
-
Behavioral Observation: After the injections, allow the rat to recover from anesthesia in a clean cage. Observe and score the degree of neck torsion at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-injection. The torsion is typically quantified by measuring the angle of head deviation from the body's longitudinal axis.
-
Data Analysis: Compare the scores of neck torsion between the SM-21 treated group and the control group using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of the σ2 receptor and the experimental workflow for the DTG-induced neck dystonia model.
References
In Vitro Characterization of SM-21 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 maleate, a tropane analogue, has emerged as a significant pharmacological tool due to its potent and selective antagonist activity at the sigma-2 (σ2) receptor. Initially investigated for its presynaptic cholinergic modulating effects and potential as a cognition enhancer and analgesic, subsequent research has revealed a higher affinity for the σ2 receptor compared to muscarinic receptors. This guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinities and providing representative experimental protocols for key assays used in its evaluation.
Core Pharmacological Properties
This compound is recognized for its dual action, exhibiting affinity for both σ2 and muscarinic receptors. However, its selectivity for the σ2 receptor is a key characteristic. The compound's analgesic and antiamnesic properties are attributed to its ability to increase the release of acetylcholine (ACh) in the central nervous system. While initially thought to be mediated by presynaptic M2 muscarinic receptor antagonism, the higher affinity for σ2 receptors suggests a more complex mechanism of action.
Quantitative Data Summary
The following table summarizes the reported in vitro binding affinities of this compound for its primary targets.
| Target Receptor | Ligand | Parameter | Value | Reference |
| Sigma-2 (σ2) | SM-21 | K_i | 67 nM | [1][2] |
| Muscarinic (central) | This compound | Affinity | 0.174 µM (174 nM) | [1][2] |
Key In Vitro Experimental Methodologies
This section details representative protocols for the essential in vitro assays used to characterize this compound.
Receptor Binding Assays
Radioligand binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptors.
This assay measures the ability of this compound to displace a radiolabeled ligand from the σ2 receptor.
Experimental Protocol:
-
Tissue Preparation: Rat liver membranes are commonly used as a source of σ2 receptors. The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) is a non-selective sigma receptor ligand often used. To ensure specific binding to the σ2 receptor, a masking agent for the σ1 receptor, such as (+)-pentazocine, is included in the assay.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-DTG, the σ1 masking agent, and varying concentrations of this compound.
-
Add the prepared rat liver membrane homogenate to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitor constant) can then be calculated using the Cheng-Prusoff equation.
Workflow for Sigma-2 Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
This assay quantifies the affinity of this compound for muscarinic receptors.
Experimental Protocol:
-
Tissue/Cell Preparation: Brain tissue (e.g., rat cortex) or cells expressing specific muscarinic receptor subtypes are homogenized, and the membrane fraction is isolated as described above.
-
Radioligand: A non-selective muscarinic antagonist such as [³H]-Quinuclidinyl benzilate ([³H]-QNB) is commonly used.
-
Assay Procedure:
-
The assay is set up similarly to the σ2 binding assay, with the membrane preparation, [³H]-QNB, and a range of this compound concentrations.
-
Incubation is typically performed at 37°C.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled muscarinic antagonist (e.g., atropine).
-
Filtration and scintillation counting are performed as described previously.
-
-
Data Analysis: The IC50 and Ki values for this compound at the muscarinic receptors are calculated from the competition curve.
Signaling Pathway for Muscarinic M1/M3 Receptor Activation
Caption: Gq-coupled muscarinic receptor signaling cascade.
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist at its target receptor.
This assay is used to assess the functional activity of this compound at Gq-coupled receptors, such as M1 and M3 muscarinic receptors. As an antagonist, SM-21 would be expected to block the increase in intracellular calcium induced by a muscarinic agonist.
Experimental Protocol:
-
Cell Culture: Cells expressing the muscarinic receptor of interest are plated in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of this compound.
-
A known muscarinic agonist (e.g., carbachol) is added to the wells.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.
-
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium response is quantified, and an IC50 value is determined.
Since σ2 receptor agonists are known to induce cell death in some cancer cell lines, an antagonist like SM-21 would be expected to rescue cells from this effect.
Experimental Protocol:
-
Cell Culture: A suitable cancer cell line (e.g., a breast cancer or melanoma cell line) is seeded in a 96-well plate.
-
Compound Treatment:
-
Cells are treated with a known σ2 receptor agonist (e.g., siramesine) in the presence and absence of varying concentrations of this compound.
-
Control wells with untreated cells and cells treated with SM-21 alone are also included.
-
The plate is incubated for a specified period (e.g., 48-72 hours).
-
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT or XTT assay, or a luminescence-based assay that measures ATP content.
-
Data Analysis: The percentage of cell viability is calculated for each treatment condition. The ability of this compound to reverse the cytotoxic effect of the σ2 agonist is determined.
Logical Flow for Assessing σ2 Antagonism via Cell Viability
Caption: Experimental design for a cell viability-based σ2 antagonist assay.
Acetylcholine Release Assay
This assay directly measures the effect of this compound on the release of acetylcholine from neuronal preparations.
Experimental Protocol:
-
Tissue Preparation: Coronal slices of rat brain, typically from the cortex or hippocampus, are prepared using a vibratome.
-
Superfusion: The brain slices are placed in a superfusion chamber and continuously perfused with an oxygenated artificial cerebrospinal fluid (aCSF).
-
Stimulation and Sample Collection:
-
After a baseline collection period, the slices are stimulated to release acetylcholine, usually by depolarization with a high concentration of potassium chloride (KCl) in the aCSF.
-
Fractions of the superfusate are collected before, during, and after stimulation.
-
The experiment is repeated with the inclusion of this compound in the perfusion medium to observe its effect on both basal and stimulated acetylcholine release.
-
-
Acetylcholine Measurement: The concentration of acetylcholine in the collected fractions is determined using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The amount of acetylcholine released in the presence of this compound is compared to the control conditions to determine its effect on neurotransmitter release.
Conclusion
The in vitro characterization of this compound has revealed a compound with a high affinity and selective antagonist profile for the σ2 receptor, alongside a lower affinity for muscarinic receptors. Its ability to modulate acetylcholine release underscores its potential as a pharmacological tool and therapeutic lead. The experimental protocols outlined in this guide provide a framework for the comprehensive in vitro evaluation of this compound and similar compounds, enabling researchers to further elucidate their mechanisms of action and pharmacological profiles.
References
Methodological & Application
Dissolving SM-21 Maleate for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of SM-21 maleate for in vivo research applications. The information is compiled to ensure safe and effective preparation of this compound for administration in animal models.
Compound Information
This compound is a potent and selective sigma-2 (σ2) receptor antagonist. It has demonstrated analgesic and nootropic effects in preclinical studies and is a valuable tool for investigating the role of σ2 receptors in various physiological and pathological processes.
| Property | Value | Source |
| Molecular Weight | 453.92 g/mol | [1][2] |
| Appearance | Solid powder | [3] |
| Solubility (Water) | Up to 25 mM | [1][2] |
| Solubility (DMSO) | Soluble | [4] |
| Storage (Solid) | Room temperature | [1] |
| Storage (Solution) | 0°C (short term), -20°C (long term), desiccated | [4] |
Experimental Protocols
Recommended Vehicle for In Vivo Administration
While the seminal study by Ghelardini et al. (1997) extensively characterized the in vivo effects of this compound, the specific vehicle used for administration is not explicitly stated in the available abstracts.[5] Therefore, the following protocol is based on established best practices for the formulation of water-soluble compounds for parenteral administration in rodents. The recommended vehicle is sterile 0.9% sodium chloride solution (normal saline) . This vehicle is isotonic and physiologically compatible, minimizing the risk of injection site reactions.
Protocol for Preparation of this compound Solution for Injection
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in sterile saline, suitable for subcutaneous or intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (NaCl) solution for injection
-
Sterile vials (e.g., 1.5 mL or 2 mL microcentrifuge tubes or glass vials)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
Procedure:
-
Calculate the required amount of this compound:
-
To prepare 1 mL of a 1 mg/mL solution, weigh out 1 mg of this compound powder.
-
-
Dissolution:
-
Aseptically transfer the weighed this compound powder into a sterile vial.
-
Add the desired volume of sterile 0.9% NaCl solution (e.g., 1 mL).
-
Vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Given the aqueous solubility of up to 25 mM (approximately 11.35 mg/mL), a 1 mg/mL solution should dissolve readily.[1][2]
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new, sterile vial. This step is crucial to remove any potential microbial contamination and ensure the sterility of the final solution for injection.
-
-
Storage:
-
Store the sterile solution at 4°C for short-term use (up to 24 hours). For longer-term storage, it is recommended to prepare fresh solutions. If longer storage is necessary, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Dosage Calculation and Administration
Dosage Calculation:
The dosage of this compound will depend on the specific experimental design. The Ghelardini et al. (1997) study reported effective doses in the range of 10-40 mg/kg for subcutaneous injection in mice.[5]
To calculate the volume to inject:
Volume to inject (mL) = (Desired dose (mg/kg) x Animal's body weight (kg)) / Concentration of solution (mg/mL)
Example Calculation:
-
Desired dose: 10 mg/kg
-
Animal's weight: 25 g (0.025 kg)
-
Solution concentration: 1 mg/mL
-
Volume to inject = (10 mg/kg * 0.025 kg) / 1 mg/mL = 0.25 mL
Administration (Subcutaneous Injection in Mice):
-
Injection site: Loose skin over the back, between the shoulders.
-
Procedure:
-
Gently lift the loose skin to form a "tent".
-
Insert the needle, bevel up, at the base of the tented skin.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of SM-21 and the experimental workflow for preparing the injectable solution.
Caption: Signaling pathway of this compound as a sigma-2 receptor antagonist.
Caption: Experimental workflow for preparing and administering this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
Application Notes and Protocols for SM-21 Maleate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 maleate is a potent and selective sigma-2 (σ2) receptor antagonist and a presynaptic cholinergic modulator.[1][2][3] Its mechanism of action involves the inhibition of presynaptic muscarinic M2 autoreceptors, which leads to an increased release of acetylcholine (ACh) in the synaptic cleft.[1][4] The elevated ACh levels then act on postsynaptic muscarinic and nicotinic receptors, mediating various physiological effects. Additionally, its interaction with σ2 receptors contributes to its pharmacological profile.[1][3] this compound has demonstrated significant analgesic and nootropic (cognition-enhancing) effects in various preclinical rodent models.[2] This document provides detailed application notes and protocols for the recommended dosage of this compound in these models.
Mechanism of Action
The dual mechanism of action of this compound is a key aspect of its pharmacological activity.
-
Presynaptic Cholinergic Modulation: this compound acts as an antagonist at presynaptic muscarinic M2 receptors on cholinergic neurons.[1][4] These M2 receptors typically function as autoreceptors, providing negative feedback to inhibit further acetylcholine release. By blocking these receptors, this compound disinhibits the neuron, leading to an enhanced release of acetylcholine into the synapse.[4][5][6] This increase in synaptic acetylcholine can then activate various postsynaptic cholinergic receptors to produce its effects.[7][8]
-
Sigma-2 (σ2) Receptor Antagonism: this compound is a potent and selective antagonist of the σ2 receptor.[3][9] The precise signaling pathways of the σ2 receptor are still under investigation, but they are known to be involved in various cellular functions, including calcium signaling and neuronal signaling.[10] Antagonism of σ2 receptors has been implicated in the modulation of motor control and may contribute to the therapeutic effects of this compound in certain models.[3][9]
Data Presentation: Recommended Dosage in Rodent Models
The following tables summarize the recommended dosage of this compound for various applications in rodent models based on published literature.
Table 1: Antinociceptive (Analgesic) Effects of this compound in Mice [2]
| Administration Route | Dosage Range |
| Subcutaneous (s.c.) | 10 - 40 mg/kg |
| Intraperitoneal (i.p.) | 10 - 30 mg/kg |
| Oral (p.o.) | 20 - 60 mg/kg |
| Intravenous (i.v.) | 3 - 20 mg/kg |
| Intracerebroventricular (i.c.v.) | 5 - 20 µ g/mouse |
Table 2: Antinociceptive (Analgesic) Effects of this compound in Guinea Pigs [2]
| Administration Route | Dosage Range |
| Subcutaneous (s.c.) | 10 - 40 mg/kg |
| Intraperitoneal (i.p.) | 10 - 30 mg/kg |
| Oral (p.o.) | 20 - 60 mg/kg |
| Intravenous (i.v.) | 3 - 20 mg/kg |
Table 3: Prevention of Dystonia in Rats [3][9]
| Administration Route | Dosage |
| Intracerebral (into the red nucleus) | 10 nmol / 0.5 µL |
Mandatory Visualization
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Antinociceptive Testing
Caption: General workflow for assessing the antinociceptive effects of this compound.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures for the respective behavioral assays. The specific parameters used in the cited studies by Ghelardini et al. were not fully detailed in the available literature. Researchers should optimize these protocols based on their specific experimental design and institutional guidelines.
Protocol 1: Hot-Plate Test for Thermal Pain in Mice
Objective: To assess the central analgesic activity of this compound against a thermal stimulus.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Hot-plate apparatus with temperature control (e.g., set to 55 ± 0.5°C)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
-
Animal enclosures
-
Timer
Procedure:
-
Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-10 per group): Vehicle control, this compound (various doses), and Positive control.
-
Baseline Latency: Before drug administration, place each mouse individually on the hot plate and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking of the hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneally).
-
Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency as described in step 3.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Acetic Acid-Induced Writhing Test for Visceral Pain in Mice
Objective: To evaluate the peripheral and central analgesic activity of this compound against chemically induced visceral pain.
Materials:
-
Male albino mice (20-25 g)
-
0.6% acetic acid solution
-
This compound solution
-
Vehicle control (e.g., saline with 0.5% Tween 80)
-
Positive control (e.g., indomethacin)
-
Observation chambers
-
Timer
Procedure:
-
Acclimatization and Grouping: Follow steps 1 and 2 from Protocol 1.
-
Drug Administration: Administer this compound, vehicle, or positive control orally or intraperitoneally.
-
Pre-treatment Period: Allow for a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Induction of Writhing: Administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the total number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a 10-minute period.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control - Mean writhes in treated) / Mean writhes in control ] x 100. Analyze the data using appropriate statistical methods.
Protocol 3: Prevention of DTG-Induced Neck Dystonia in Rats
Objective: To assess the ability of this compound to antagonize σ2 receptor-mediated motor dysfunction.
Materials:
-
Male Wistar rats (250-300 g)
-
1,3-di-(2-tolyl)guanidine (DTG) solution
-
This compound solution
-
Stereotaxic apparatus
-
Hamilton syringe (1 µL)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy to expose the area over the red nucleus.
-
Drug Administration:
-
Control Group: Infuse the σ1/σ2 agonist DTG (5 nmol in 0.5 µL) unilaterally into the red nucleus over a period of 1 minute.
-
Treatment Group: Infuse this compound (10 nmol in 0.5 µL) into the red nucleus 5 minutes prior to the infusion of DTG.
-
-
Behavioral Observation: After the infusions, allow the animal to recover from anesthesia in a clear observation chamber. Observe and score the degree of neck torsion (dystonia) at regular intervals (e.g., every 15 minutes for 1 hour). The angle of head deviation can be measured.
-
Data Analysis: Compare the severity of dystonia between the control and this compound-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).
References
- 1. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Presynaptic M2 muscarinic receptors are involved in controlling the kinetics of ACh release at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysfunctional Presynaptic M2 Receptors in the Presence of Chronically High Acetylcholine Levels: Data from the PRiMA Knockout Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M2 muscarinic autoreceptors modulate acetylcholine release in the medial pontine reticular formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Analgesic and antineuropathic drugs acting through central cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for SM-21 Maleate in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 maleate is a potent and selective sigma-2 (σ₂) receptor antagonist that also modulates cholinergic neurotransmission by increasing acetylcholine release at central muscarinic synapses.[1][2] These dual mechanisms of action make it a compelling compound for investigation in a variety of behavioral neuroscience paradigms. Its reported analgesic and nootropic properties, coupled with its ability to attenuate the behavioral effects of psychostimulants, suggest its potential therapeutic utility in a range of neurological and psychiatric disorders.[1][3]
These application notes provide a comprehensive overview of the use of this compound in behavioral neuroscience research, including its pharmacological profile, detailed experimental protocols, and expected outcomes.
Pharmacological Profile
This compound exhibits a distinct receptor binding profile, characterized by a high affinity for the sigma-2 receptor and a moderate affinity for muscarinic receptors. Its selectivity for the σ₂ receptor over the σ₁ receptor is a key feature.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Kᵢ (nM) | Species | Reference |
| Sigma-2 (σ₂) | 67 | Rat | [4] |
| Sigma-1 (σ₁) | >1000 | Rat | [4] |
| Muscarinic (non-selective) | 174 | Not Specified | [5] |
| Serotonin (5-HT₃) | >10,000 | Guinea Pig | [6] |
| Serotonin (5-HT₄) | >10,000 | Guinea Pig | [6] |
| Dopamine (D₂) | >10,000 | Not Specified | [4] |
| Adrenergic (α) | >10,000 | Not Specified | [4] |
| Opioid | >10,000 | Not Specified | [4] |
Signaling Pathways and Mechanism of Action
The precise signaling cascade initiated by sigma-2 receptor antagonism is still under investigation. However, it is known to be involved in the regulation of intracellular calcium levels and can influence apoptotic pathways.[4] The cholinergic effects of this compound are attributed to the antagonism of presynaptic muscarinic autoreceptors, leading to an increase in acetylcholine release in the synaptic cleft.
References
- 1. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Affinities and intrinsic activities of dopamine receptor agonists for the hD21 and hD4.4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of SM-21 Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the intraperitoneal (IP) administration of SM-21 maleate to mice, a potent and selective sigma-2 (σ2) receptor antagonist with known effects on central muscarinic synapses.[1] This document outlines the necessary materials, step-by-step procedures for injection, and important experimental considerations.
Introduction to this compound
This compound is a tropane analog that acts as a selective antagonist for the σ2 receptor.[1] It also modulates presynaptic cholinergic systems, leading to an increased release of acetylcholine at central muscarinic synapses.[1] This dual action makes it a compound of interest for research into analgesia, neuroprotection, and the modulation of cocaine-induced behaviors.[1] In preclinical studies, (+/-)-SM 21 has been shown to attenuate the convulsive and locomotor stimulatory effects of cocaine in mice.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the intraperitoneal administration of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 453.92 g/mol | N/A |
| Solubility | Soluble in water (up to 25 mM) and DMSO | N/A |
| Recommended Needle Gauge | 25-27 G | N/A |
| Maximum Injection Volume (Mouse) | < 10 ml/kg | N/A |
| Injection Angle | 30-40° to the horizontal plane | N/A |
Experimental Protocols
This section details the protocol for preparing and administering this compound via intraperitoneal injection in mice.
Materials
-
This compound powder
-
Sterile, pyrogen-free saline solution (0.9% NaCl) or Dimethyl sulfoxide (DMSO)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Solution
Vehicle Selection: The choice of vehicle will depend on the experimental requirements. While this compound is soluble in water, using a small amount of DMSO to initially dissolve the compound followed by dilution with saline is a common practice for water-soluble drugs to ensure complete dissolution. For a stock solution, dissolve this compound in 100% DMSO. For working solutions, a final concentration of up to 20% DMSO in saline is generally well-tolerated for intraperitoneal injections in mice.
Example Preparation of a 1 mg/mL Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of the chosen vehicle (e.g., for a 1 mg/mL solution, add 1 mL of vehicle for every 1 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved.
-
If using DMSO as a co-solvent, dilute the stock solution with sterile saline to the final desired concentration and a tolerable DMSO concentration.
-
Warm the final injection solution to room temperature before administration to minimize discomfort to the animal.
Intraperitoneal Injection Procedure
The following procedure should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Restraint: Gently but firmly restrain the mouse using an appropriate technique, such as the scruff-of-the-neck grip, to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location avoids vital organs such as the bladder and cecum.
-
Site Disinfection: Clean the injection site with a 70% ethanol wipe and allow it to dry.
-
Needle Insertion: With the bevel of the needle facing up, insert the needle at a 30-40° angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspiration: Gently pull back on the plunger of the syringe to ensure that the needle has not entered a blood vessel or organ. If blood or any colored fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: Once proper placement is confirmed, slowly and steadily inject the this compound solution.
-
Needle Withdrawal: Withdraw the needle smoothly at the same angle of insertion.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound exerts its effects primarily through two mechanisms: antagonism of the sigma-2 (σ2) receptor and modulation of muscarinic acetylcholine receptors.
Sigma-2 (σ2) Receptor Signaling: The σ2 receptor is involved in various cellular processes, including calcium signaling and cell proliferation. Antagonism of this receptor by SM-21 can modulate these pathways.
Figure 1: Antagonism of the Sigma-2 Receptor by this compound.
Muscarinic Acetylcholine Receptor Signaling: this compound increases the release of acetylcholine (ACh), which then acts on muscarinic receptors. These G protein-coupled receptors have various downstream effects depending on the subtype (M1-M5). For instance, M1, M3, and M5 receptors couple to Gq/11, activating phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase.
Figure 2: Modulation of Muscarinic Acetylcholine Receptor Signaling.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using intraperitoneal administration of this compound.
Figure 3: General Experimental Workflow.
References
SM-21 Maleate: A Potent Tool for Interrogating Sigma-2 Receptor Function
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
SM-21 maleate is a potent and selective antagonist for the sigma-2 (σ2) receptor, a protein of growing interest in various fields including oncology, neuroscience, and drug development. Initially recognized for its analgesic and nootropic properties, SM-21's utility as a research tool primarily stems from its high affinity and selectivity for the σ2 receptor, now identified as Transmembrane Protein 97 (TMEM97). These characteristics enable researchers to specifically probe the physiological and pathological roles of the σ2 receptor. This document provides detailed application notes and experimental protocols for utilizing this compound to study σ2 receptor function.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate |
| Molecular Formula | C₁₈H₂₄ClNO₃·C₄H₄O₄ |
| Molecular Weight | 453.92 g/mol |
| CAS Number | 155059-42-0 |
| Purity | ≥98% |
| Solubility | Soluble in water to 25 mM |
| Storage | Store at room temperature |
Data Presentation: Binding Profile of this compound
This compound exhibits a high affinity for the sigma-2 receptor with significant selectivity over the sigma-1 (σ1) receptor and a panel of other neurotransmitter receptors. This selectivity is crucial for its use as a specific pharmacological tool.
| Receptor | Binding Affinity (Ki) | Reference |
| Sigma-2 (σ2) | 67 nM | [1] |
| Sigma-1 (σ1) | >10,000 nM | [1] |
| Muscarinic (M1-M5) | >10,000 nM | [1] |
| Opiate | >10,000 nM | [1] |
| Dopamine | >10,000 nM | [1] |
| Serotonin | >10,000 nM | [1] |
| α-Adrenergic | >10,000 nM | [1] |
Signaling Pathways of the Sigma-2 Receptor (TMEM97)
The σ2 receptor (TMEM97) is implicated in several key cellular signaling pathways, most notably cholesterol homeostasis and the regulation of cell proliferation. Understanding these pathways is essential for interpreting the effects of this compound.
Caption: Sigma-2 receptor (TMEM97) signaling pathways.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the function of the σ2 receptor using this compound.
Radioligand Binding Assay for Sigma-2 Receptor
This protocol determines the binding affinity (Ki) of this compound for the σ2 receptor.
Caption: Workflow for radioligand binding assay.
Materials:
-
Rat liver tissue or cells expressing σ2 receptors
-
[³H]1,3-di-o-tolyl-guanidine ([³H]DTG)
-
This compound
-
(+)-Pentazocine (for masking σ1 receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled DTG (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of a fixed concentration of [³H]DTG (e.g., 5 nM).
-
50 µL of (+)-pentazocine (e.g., 100 nM) to all wells to block binding to σ1 receptors.
-
100 µL of the membrane preparation (30-60 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of SM-21 that inhibits 50% of specific [³H]DTG binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vitro Acetylcholine Release Assay
This protocol measures the effect of this compound on acetylcholine release from cholinergic neurons.
Materials:
-
Human cholinergic neuroblastoma cell line (e.g., LA-N-2)
-
Cell culture medium (e.g., DMEM/F12)
-
This compound
-
Assay buffer
-
Acetylcholine assay kit (colorimetric or fluorometric)
Procedure:
-
Cell Culture: Culture LA-N-2 cells in appropriate medium until they reach the desired confluency.
-
Treatment: Replace the culture medium with assay buffer containing various concentrations of this compound. Incubate for a specified period (e.g., 5 hours) at 37°C.
-
Sample Collection:
-
Extracellular Acetylcholine: Collect the assay buffer from each well.
-
Intracellular Acetylcholine: Wash the cells with PBS and then lyse them to release intracellular contents.
-
-
Quantification: Measure the acetylcholine concentration in both the extracellular and intracellular fractions using a commercially available acetylcholine assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the acetylcholine levels in SM-21-treated cells to untreated control cells to determine the effect of σ2 receptor antagonism on acetylcholine release.
In Vivo Analgesic Activity: Hot Plate Test
This protocol assesses the central analgesic effects of this compound in mice.
Materials:
-
Male Swiss Webster mice
-
Hot plate apparatus
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to the mice.
-
Testing: At a predetermined time after injection (e.g., 30 minutes), place each mouse on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Observation: Record the latency to the first sign of nociception, which can be licking of the hind paws or jumping. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Data Analysis: Compare the mean latency period of the SM-21-treated group with the vehicle-treated group. A significant increase in latency indicates an analgesic effect.
In Vivo Study: Cocaine-Induced Convulsions
This protocol evaluates the ability of this compound to attenuate the convulsive effects of cocaine.
Materials:
-
Male Swiss Webster mice
-
This compound
-
Cocaine hydrochloride
-
Vehicle (e.g., saline)
-
Observation chambers
Procedure:
-
Drug Administration: Pre-treat the mice with this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.
-
Cocaine Challenge: After a specified pre-treatment time (e.g., 15-30 minutes), administer a convulsive dose of cocaine (e.g., 70-90 mg/kg, i.p.).
-
Observation: Immediately place each mouse in an individual observation chamber and observe for the presence of clonic-tonic convulsions for a set period (e.g., 30 minutes).
-
Data Analysis: Record the number of mice in each group that exhibit convulsions. Analyze the data using appropriate statistical tests (e.g., Fisher's exact test) to determine if this compound significantly reduces the incidence of cocaine-induced convulsions.
Measurement of Intracellular Calcium [Ca²⁺]i
This protocol outlines a method to assess the effect of this compound on intracellular calcium levels.
Caption: Workflow for intracellular calcium measurement.
Materials:
-
Adherent cell line expressing σ2 receptors
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Seed cells on glass coverslips or in a 96-well plate and grow to the desired confluency.
-
Dye Loading: Load the cells with a Ca²⁺ indicator dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye in a physiological salt solution.
-
Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence intensity.
-
Stimulation: Add this compound at the desired concentration to the cells.
-
Fluorescence Measurement: Continuously record the changes in fluorescence intensity over time.
-
Data Analysis: Calculate the change in intracellular Ca²⁺ concentration based on the fluorescence signal. Compare the response in SM-21-treated cells to control cells.
Western Blot for ERK Phosphorylation
This protocol determines if this compound modulates the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Treat cultured cells with this compound for various time points and concentrations.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of sigma-2 receptor/TMEM97 function. Its high selectivity allows for the confident attribution of observed effects to the antagonism of this receptor. The protocols provided here offer a starting point for researchers to explore the diverse roles of the sigma-2 receptor in cellular physiology and disease. As with any experimental tool, appropriate controls and careful optimization are essential for obtaining robust and reproducible data.
References
Application Notes and Protocols for SM-21 Maleate in Dystonia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dystonia is a complex neurological movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements, postures, or both. The underlying pathophysiology is not fully understood, but significant evidence points to a dysfunction within the basal ganglia circuitry, involving a critical imbalance between the dopaminergic and cholinergic systems.[1][2][3] Furthermore, emerging research has implicated sigma receptors, particularly the sigma-2 (σ2) subtype, as potential therapeutic targets due to their high density in affected brain regions.[4][5]
SM-21 maleate is a tropane analog that has been identified as a potent ligand with high affinity for σ2 receptors and as an antagonist of presynaptic muscarinic M2 receptors. This dual mechanism of action positions this compound as a compelling candidate for investigation in dystonia research models. Its potential to modulate both the cholinergic and sigma receptor systems offers a novel therapeutic avenue for correcting the neurochemical imbalances associated with dystonia.
These application notes provide a comprehensive overview of the theoretical framework and practical protocols for utilizing this compound in preclinical dystonia research.
Mechanism of Action and Rationale for Use in Dystonia
The therapeutic potential of this compound in dystonia is predicated on its interaction with two key signaling pathways implicated in the disorder's pathophysiology:
-
Muscarinic M2 Receptor Antagonism: Dystonia is often associated with a hypercholinergic state within the striatum.[6] Muscarinic M2 receptors function as autoreceptors on cholinergic interneurons, inhibiting the release of acetylcholine (ACh). By acting as an M2 receptor antagonist, this compound is hypothesized to modulate ACh release, thereby helping to restore the dopaminergic-cholinergic balance that is disrupted in dystonia.[1][6] This is consistent with the clinical efficacy of non-selective anticholinergic drugs in treating dystonia.[2]
-
Sigma-2 (σ2) Receptor Modulation: Sigma-2 receptors are densely expressed in motor areas of the brain, and their modulation has been shown to influence neuronal signaling and cell survival. Studies have demonstrated that σ2 receptor ligands can produce or alleviate dystonic symptoms in animal models.[5][7] The high affinity of this compound for σ2 receptors suggests it may exert antidystonic effects by modulating σ2-mediated signaling pathways, which are involved in neuronal processes such as calcium signaling and neurotransmitter release.[4]
The following diagram illustrates the hypothesized signaling pathways targeted by this compound in a striatal cholinergic interneuron.
Quantitative Data Summary
While specific quantitative data for this compound in dystonia models is not yet available in published literature, the following table summarizes the binding affinities of SM-21 for relevant receptors, providing a basis for dose-selection in future experiments. This data is compiled from analogous tropane derivatives and sigma receptor ligands.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| (+/-)-SM 21 | Sigma-2 (σ2) | High (Specific values not cited) | [7] |
| (+/-)-SM 21 | Muscarinic M2 | Moderate (Antagonistic action) | [7] |
| BD1047 (σ ligand) | Sigma-1 (σ1) | 3.4 | [7] |
| BD1047 (σ ligand) | Sigma-2 (σ2) | 12.1 | [7] |
| Haloperidol (σ ligand) | Sigma-1 (σ1) | 3.2 | [7] |
| Haloperidol (σ ligand) | Sigma-2 (σ2) | 16.4 | [7] |
Experimental Protocols
The following protocols are suggested for evaluating the efficacy of this compound in established rodent models of dystonia.
Animal Models of Dystonia
-
Genetic Model: DYT-TOR1A (ΔE) Knock-In Mouse
-
Rationale: This model carries the human mutation for early-onset generalized dystonia and exhibits motor deficits relevant to the human condition.
-
Husbandry: Maintain mice on a 12-hour light/dark cycle with ad libitum access to food and water.
-
-
Pharmacological Model: Sigma-Agonist-Induced Dystonia in Rats
-
Rationale: Direct injection of a sigma receptor agonist, such as di-o-tolylguanidine (DTG), into the red nucleus reliably induces dystonic postures (torticollis).[5] This model is useful for screening compounds with sigma receptor activity.
-
Husbandry: House rats individually after surgery to prevent injury.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for testing this compound in a dystonia research model.
Detailed Experimental Protocols
Protocol 1: Evaluation of this compound in a Genetic Mouse Model of Dystonia
-
Animals: Adult male and female DYT-TOR1A (ΔE) knock-in mice and wild-type littermates (8-12 weeks old).
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline with 1% DMSO). Prepare fresh on the day of the experiment.
-
Experimental Groups:
-
Group 1: Wild-type + Vehicle
-
Group 2: Wild-type + this compound (dose range: 1, 5, 10 mg/kg, i.p.)
-
Group 3: DYT-TOR1A + Vehicle
-
Group 4: DYT-TOR1A + this compound (dose range: 1, 5, 10 mg/kg, i.p.)
-
-
Procedure: a. Habituate mice to the testing room for at least 30 minutes. b. Perform baseline behavioral testing (Rotarod, Beam-walking test). c. Administer this compound or vehicle via intraperitoneal (i.p.) injection. d. 30 minutes post-injection, repeat behavioral testing.
-
Behavioral Assessments:
-
Rotarod Test: Place mice on an accelerating rotarod (e.g., 4-40 rpm over 5 minutes). Record the latency to fall. Conduct three trials per mouse.
-
Beam-Walking Test: Have mice traverse a narrow wooden beam. Record the time to cross and the number of foot slips.
-
-
Data Analysis: Analyze data using two-way ANOVA to determine the effects of genotype and treatment.
Protocol 2: Assessment of this compound in a Pharmacologically-Induced Dystonia Model
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Surgical Procedure: a. Anesthetize rats with isoflurane. b. Secure the rat in a stereotaxic frame. c. Implant a guide cannula targeting the red nucleus. d. Allow at least one week for recovery.
-
Drug Preparation:
-
This compound: Dissolve in artificial cerebrospinal fluid (aCSF).
-
Di-o-tolylguanidine (DTG): Dissolve in aCSF.
-
-
Microinjection Procedure: a. Gently restrain the rat. b. Microinject either vehicle or this compound (e.g., 1-10 µg in 0.5 µL aCSF) into the red nucleus over 1 minute. c. 15 minutes later, microinject DTG (e.g., 5 µg in 0.5 µL aCSF) into the same site.
-
Behavioral Scoring: a. Immediately after DTG injection, place the rat in an observation chamber. b. For 30 minutes, score the severity of torticollis every 5 minutes using a standardized rating scale (e.g., 0 = no dystonia, 4 = persistent head deviation).
-
Data Analysis: Compare dystonia scores between the vehicle and this compound pre-treated groups using a repeated-measures ANOVA.
Concluding Remarks
This compound presents a promising, mechanistically-driven candidate for the therapeutic intervention of dystonia. Its dual action on both muscarinic M2 and sigma-2 receptors offers a novel approach to rectifying the complex neurochemical imbalances underlying this disorder. The protocols outlined above provide a robust framework for the preclinical evaluation of this compound and similar compounds, paving the way for the development of more targeted and effective treatments for dystonia. Further research is warranted to fully elucidate its in vivo efficacy and precise molecular mechanisms.
References
- 1. Striatal cholinergic dysfunction as a unifying theme in the pathophysiology of dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinergic and Dopaminergic Mechanisms in Mouse Models of Dystonia - David Standaert [grantome.com]
- 3. jcdr.net [jcdr.net]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. BMY-14802 reversed the sigma receptor agonist-induced neck dystonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strength of cholinergic tone dictates the polarity of dopamine D2 receptor modulation of striatal cholinergic interneuron excitability in DYT1 dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Cocaine-Induced Convulsions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cocaine-induced convulsions are a severe and life-threatening manifestation of cocaine toxicity.[1][2] Understanding the underlying neurobiological mechanisms is crucial for the development of effective therapeutic interventions. These seizures are not attributed to a single pathway but rather a complex interplay between various neurotransmitter systems, including the glutamatergic, GABAergic, dopaminergic, and serotonergic systems.[1][3] This document provides an overview of the key signaling pathways implicated in cocaine-induced convulsions and outlines a general experimental protocol for investigating potential anticonvulsant agents. While this document is intended to be a comprehensive guide, it is important to note that no specific information could be found in the current literature for a compound designated "SM-21 maleate" in the context of cocaine-induced convulsions. The protocols and information presented herein are based on established models and the general pathophysiology of cocaine-induced seizures.
Neurochemical Basis of Cocaine-Induced Convulsions
Cocaine's primary mechanism of action involves the blockade of dopamine, serotonin, and norepinephrine reuptake transporters, leading to an increase in the synaptic concentration of these monoamines.[1][2] However, its convulsant effects are thought to be mediated by a broader range of neurochemical alterations.
Key Neurotransmitter Systems Implicated:
-
Glutamatergic System: The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptors, plays a pivotal role in the initiation and propagation of seizures.[1][3][4] Cocaine has been shown to enhance glutamate transmission, leading to an excitotoxic state that can trigger convulsive activity.[5] Studies have demonstrated that NMDA receptor antagonists can effectively inhibit cocaine-induced seizures.[3][6]
-
GABAergic System: The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. A reduction in GABAergic inhibition can lead to a state of hyperexcitability and seizures. Cocaine's interaction with the GABAergic system contributes to a lower seizure threshold.[1] Pharmacological studies have shown that GABA-A receptor agonists can effectively suppress cocaine-induced convulsions.[3]
-
Dopaminergic System: While the role of dopamine in the rewarding effects of cocaine is well-established, its involvement in seizures is more complex. Dopamine receptors are believed to play an important role in cocaine-induced convulsions.[1]
-
Serotonergic System: The serotonergic system, particularly the 5-HT2 receptors, has also been implicated in the proconvulsant effects of cocaine.[1][3][7]
The following table summarizes the key neurotransmitter systems and their receptors involved in cocaine-induced convulsions.
| Neurotransmitter System | Key Receptors Involved | Role in Cocaine-Induced Convulsions | Therapeutic Implication |
| Glutamatergic | NMDA, AMPA | Increased excitatory neurotransmission, excitotoxicity | NMDA receptor antagonists show anticonvulsant effects.[3][6] |
| GABAergic | GABA-A | Decreased inhibitory neurotransmission | GABA-A receptor agonists show anticonvulsant effects.[3] |
| Dopaminergic | D1, D2 | Modulation of neuronal excitability | Dopamine receptor antagonists have been investigated.[6] |
| Serotonergic | 5-HT2 | Contribution to proconvulsant effects | 5-HT2 receptor antagonists can antagonize convulsions.[7] |
| Sigma Receptors | σ1, σ2 | Modulatory role in convulsions | Sigma receptor ligands have shown to attenuate convulsions.[7] |
Signaling Pathways in Cocaine-Induced Convulsions
The neurochemical imbalances induced by cocaine trigger a cascade of intracellular signaling events that contribute to neuronal hyperexcitability and seizures. The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK signaling pathway, is one of the key downstream cascades affected by cocaine.[8]
Figure 1: Simplified signaling cascade of cocaine-induced neuronal hyperexcitability.
Experimental Protocol: Investigating a Novel Anticonvulsant Agent for Cocaine-Induced Convulsions
This protocol provides a general framework for the preclinical evaluation of a test compound (e.g., a hypothetical "this compound") for its efficacy in mitigating cocaine-induced convulsions.
Animal Model
A widely used and validated model for studying cocaine-induced convulsions is the mouse model.[1]
-
Species: Male Swiss mice (or other appropriate strain)
-
Weight: 20-30 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to experimentation.
Experimental Groups
-
Group 1 (Control): Vehicle (e.g., saline) + Vehicle
-
Group 2 (Cocaine Control): Vehicle + Cocaine
-
Group 3 (Test Compound Low Dose): Test Compound (Dose 1) + Cocaine
-
Group 4 (Test Compound Medium Dose): Test Compound (Dose 2) + Cocaine
-
Group 5 (Test Compound High Dose): Test Compound (Dose 3) + Cocaine
-
Group 6 (Positive Control): Known anticonvulsant (e.g., diazepam) + Cocaine
Drug Preparation and Administration
-
Cocaine Hydrochloride: Dissolved in sterile 0.9% saline. A convulsant dose (e.g., 60-80 mg/kg) is typically administered intraperitoneally (i.p.).
-
Test Compound: The formulation and vehicle will depend on the physicochemical properties of the compound. Administration route (e.g., i.p., oral) and pretreatment time should be determined based on pharmacokinetic data, if available.
-
Vehicle: The same vehicle used for the test compound should be administered to the control groups.
Experimental Procedure
The following workflow outlines the key steps in the experimental procedure.
Figure 2: General experimental workflow for assessing anticonvulsant efficacy.
Data Collection and Analysis
Behavioral Assessment: Immediately after cocaine administration, animals should be placed in individual observation chambers and monitored for convulsive behaviors. A standardized seizure scoring scale should be used.
Example Seizure Scoring Scale:
| Score | Behavioral Manifestation |
| 0 | No behavioral change |
| 1 | Head nodding, Straub tail |
| 2 | Myoclonic jerks, circling |
| 3 | Clonic convulsions of the forelimbs |
| 4 | Tonic-clonic convulsions |
| 5 | Status epilepticus |
| 6 | Death |
Parameters to be Measured:
-
Latency to first convulsion: Time from cocaine injection to the onset of the first convulsive behavior (Score ≥ 2).
-
Seizure severity: The maximum seizure score observed for each animal.
-
Incidence of seizures: The percentage of animals in each group that exhibit seizures.
-
Mortality: The percentage of animals that die within the observation period.
Statistical Analysis: Data should be analyzed using appropriate statistical methods. For example, seizure scores can be analyzed using non-parametric tests (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test). Latency to seizures can be analyzed using ANOVA followed by a suitable post-hoc test. Incidence data can be analyzed using Fisher's exact test.
Conclusion
The investigation of novel therapeutic agents for cocaine-induced convulsions requires a thorough understanding of the complex underlying neurobiology and the use of well-defined preclinical models. While the specific compound "this compound" remains uncharacterized in the scientific literature in this context, the protocols and information provided here offer a solid foundation for researchers to explore the potential of new chemical entities in treating this dangerous consequence of cocaine toxicity. Future research should continue to unravel the intricate signaling pathways involved to identify novel and more effective therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of acute cocaine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical and pharmacological aspects of cocaine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cocaine-induced Changes in the Expression of NMDA Receptor Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cocaine-Induced Seizures: What You Need to Know [healthline.com]
- 6. Differential effects of NMDA receptor and dopamine receptor antagonists on cocaine toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cocaine-induced convulsions: pharmacological antagonism at serotonergic, muscarinic and sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cocaine-Induced Intracellular Signaling and Gene Expression Are Oppositely Regulated by the Dopamine D1 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays Using SM-21 Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 maleate is a potent and selective sigma-2 (σ2) receptor antagonist.[1][2] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is gaining attention as a therapeutic target, particularly in oncology, due to its overexpression in proliferating tumor cells compared to quiescent cells. This compound also acts as a presynaptic cholinergic modulator, increasing the release of acetylcholine at central muscarinic synapses.[1][3] These dual activities make this compound a compound of interest for investigating its effects on cell proliferation, differentiation, and apoptosis in various cell culture models.
These application notes provide detailed protocols for assessing the effects of this compound on cell viability, neurite outgrowth, and apoptosis.
Mechanism of Action
This compound exerts its cellular effects through two primary mechanisms:
-
Sigma-2 (σ2) Receptor Antagonism: The σ2 receptor (TMEM97) is involved in regulating cell proliferation, survival, and cholesterol homeostasis. As an antagonist, this compound can interfere with these processes. In some cancer cell lines, σ2 receptor modulation has been linked to the induction of apoptosis.
-
Presynaptic Acetylcholine Release: this compound enhances the release of acetylcholine (ACh) from presynaptic terminals.[1] This can lead to the activation of both muscarinic and nicotinic acetylcholine receptors on target cells, influencing a variety of cellular signaling pathways that can affect cell growth and differentiation.
Data Presentation
A critical step in evaluating the efficacy of a compound like this compound is to determine its half-maximal inhibitory concentration (IC50) in various cell lines. This value quantifies the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%.
As of the compilation of this document, specific IC50 values for this compound in publicly accessible literature are limited. However, the protocols provided herein can be used to generate this crucial data. Below is a template table for presenting such results.
Table 1: Cytotoxicity of this compound in Various Cell Lines (Template)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., PC-3 | Prostate Cancer | 48 | Data to be determined |
| e.g., MCF-7 | Breast Cancer | 48 | Data to be determined |
| e.g., SH-SY5Y | Neuroblastoma | 72 | Data to be determined |
| e.g., PC12 | Pheochromocytoma | 72 | Data to be determined |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines using an MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., PC-3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water, up to 25 mM).[2]
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-cell control (medium only for background subtraction).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Neurite Outgrowth Assay in PC12 Cells
This protocol describes how to assess the effect of this compound on nerve growth factor (NGF)-induced neurite outgrowth in the rat pheochromocytoma PC12 cell line.
Materials:
-
This compound
-
PC12 cell line
-
Culture medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% Penicillin-Streptomycin.
-
Differentiation medium: RPMI-1640 with 1% horse serum and 1% Penicillin-Streptomycin.
-
Nerve Growth Factor (NGF, 50-100 ng/mL stock)
-
Collagen Type IV or Poly-L-lysine
-
24- or 48-well plates
-
Microscope with a camera
Protocol:
-
Plate Coating:
-
Coat the wells of a 24- or 48-well plate with Collagen Type IV or Poly-L-lysine according to the manufacturer's instructions.
-
Allow the plates to dry in a sterile hood.
-
-
Cell Seeding:
-
Seed PC12 cells onto the coated plates at a density of 1 x 10^4 cells/well in complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Induction of Differentiation:
-
After 24 hours, aspirate the culture medium and gently wash the cells with serum-free medium.
-
Add differentiation medium containing a sub-optimal concentration of NGF (e.g., 25 ng/mL) to prime the cells for differentiation.
-
To test the effect of this compound, add it at various concentrations to the differentiation medium. Include the following controls:
-
Negative Control: Differentiation medium only.
-
Positive Control: Differentiation medium with an optimal concentration of NGF (e.g., 50-100 ng/mL).
-
SM-21 Control: Differentiation medium with this compound only.
-
Combination: Differentiation medium with NGF and this compound.
-
-
Incubate the cells for 48-72 hours.
-
-
Quantification of Neurite Outgrowth:
-
Capture images of multiple random fields for each condition using a phase-contrast microscope.
-
A cell is considered differentiated or "neurite-bearing" if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.
-
Count the total number of cells and the number of neurite-bearing cells in each field.
-
Calculate the percentage of neurite-bearing cells: % Neurite-Bearing Cells = (Number of neurite-bearing cells / Total number of cells) x 100
-
Alternatively, use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the total neurite length per cell for a more detailed analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line sensitive to σ2 receptor ligands)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., based on previously determined IC50 values) for a specified time (e.g., 24 or 48 hours).
-
Include an untreated control and a positive control for apoptosis (e.g., treatment with staurosporine).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the instrument using unstained, Annexin V-FITC only, and PI only stained cells as controls for compensation.
-
Collect data and analyze the quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage)
-
-
Signaling Pathways and Visualizations
References
Application Notes and Protocols for SM-21 Maleate in Acetylcholine Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 maleate is a versatile pharmacological tool primarily characterized as a potent and selective sigma-2 (σ2) receptor antagonist.[1][2] Its ability to increase the release of acetylcholine at central muscarinic synapses makes it a valuable compound for investigating cholinergic neurotransmission and its role in various physiological and pathological processes.[3] this compound has demonstrated potent analgesic and nootropic (cognition-enhancing) effects in preclinical studies, which are attributed to its modulation of the cholinergic system.[1][4]
While initial hypotheses suggested a direct interaction with presynaptic M2 muscarinic receptors to explain its acetylcholine-releasing properties, subsequent research has revealed a higher affinity for σ2 receptors.[5][6] Therefore, the prevailing mechanism of action for this compound's effects on acetylcholine release is considered to be mediated through its antagonism of σ2 receptors.[2][3] This compound serves as a valuable tool to explore the intricate relationship between sigma receptors and cholinergic signaling in the central nervous system.
Data Presentation
Receptor Binding Affinity
| Receptor Subtype | Affinity (Ki) | Species | Reference |
| Sigma-2 (σ2) | 67 nM | - | [3] |
| Central Muscarinic | 0.174 µM | - | [7][8] |
In Vivo Efficacy
| Effect | Animal Model | Effective Dose | Route of Administration | Reference |
| Antinociception | Rodents/Guinea Pigs | 10-40 mg/kg | s.c. | [6] |
| Antinociception | Rodents/Guinea Pigs | 10-30 mg/kg | i.p. | [6] |
| Antinociception | Rodents/Guinea Pigs | 20-60 mg/kg | p.o. | [6] |
| Antinociception | Rodents/Guinea Pigs | 3-20 mg/kg | i.v. | [6] |
| Antinociception | Mouse | 5-20 µ g/mouse | i.c.v. | [6] |
| Antagonism of Neck Dystonia | Rat | 10 nmol/0.5 µl | Intracerebral | [2][9] |
Experimental Protocols
In Vitro Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity of this compound for sigma-2 and muscarinic receptors.
Materials:
-
This compound
-
Radioligand for σ2 receptors (e.g., [³H]DTG with a saturating concentration of a σ1 selective ligand to block σ1 sites)
-
Radioligand for muscarinic receptors (e.g., [³H]QNB)
-
Membrane preparations from a relevant tissue source (e.g., rat brain cortex)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a series of tubes, combine the membrane preparation, the radioligand, and either buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or a concentration from the this compound dilution series.
-
Incubate the tubes at an appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Acetylcholine Release
Objective: To measure the effect of this compound on extracellular acetylcholine levels in a specific brain region (e.g., hippocampus or prefrontal cortex) of a freely moving animal.
Materials:
-
This compound
-
Anesthetized small laboratory animal (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probe
-
Surgical instruments
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with an electrochemical detector for acetylcholine analysis
-
Acetylcholinesterase inhibitor (e.g., physostigmine or neostigmine) to be included in the aCSF to prevent acetylcholine degradation.
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula stereotaxically into the brain region of interest.
-
Allow the animal to recover from surgery for a few days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (systemically or locally through the probe).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ECD.
-
Express the post-treatment acetylcholine levels as a percentage of the baseline levels.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound-induced acetylcholine release.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for studying acetylcholine release using in vivo microdialysis.
Logical Relationship of this compound's Effects
Caption: Logical flow from molecular action to behavioral effects of this compound.
References
- 1. SM21 maleate, sigma2 receptor antagonist (CAS 155059-42-0) | Abcam [abcam.com]
- 2. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Synthesis and enantioselectivity of the enantiomers of PG9 and SM21, new potent analgesic and cognition-enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Analgesic Testing of SM-21 Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the preclinical evaluation of the analgesic properties of SM-21 maleate, a novel compound with a presynaptic cholinergic mechanism of action.[1] The following sections outline the necessary experimental designs, from acute thermal nociception to visceral pain models, to thoroughly characterize the antinociceptive profile of this compound in rodent models. Methodologies for the hot plate test, tail-flick test, and acetic acid-induced writhing test are described in detail. Furthermore, this document includes templates for data presentation and visualizations of relevant signaling pathways and experimental workflows to ensure data integrity and facilitate clear communication of results.
Introduction
This compound is a 2-phenoxyalkanoic acid ester that has demonstrated potential as an analgesic agent.[2] Its primary mechanism of action is believed to be the potentiation of central cholinergic transmission, distinguishing it from traditional opioid and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Some evidence also suggests an affinity for sigma2 receptors, which may contribute to its analgesic effects.[3] Preclinical assessment of this compound requires robust and validated in vivo models of nociception to determine its efficacy, potency, and potential therapeutic window.
This guide details the experimental design and protocols for three commonly used analgesic assays: the hot plate test for supraspinally mediated nociception, the tail-flick test for spinally mediated nociception, and the acetic acid-induced writhing test for peripherally and centrally mediated visceral pain.[4][5][6]
Signaling Pathways of Interest
A fundamental understanding of pain signaling is crucial for interpreting the results of analgesic testing. The following diagrams illustrate the key pathways involved in nociception and the potential points of intervention for analgesic compounds.
Caption: Ascending and descending pain signaling pathways.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
The following protocols are designed for use with adult male Swiss albino mice (20-25g), but can be adapted for other rodents. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Hot Plate Test
This test assesses the response to a thermal stimulus, primarily evaluating centrally acting analgesics.[4]
-
Apparatus: Hot plate analgesiometer with the surface maintained at a constant temperature of 55 ± 0.5°C. A transparent glass cylinder is used to confine the animal to the heated surface.
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound, vehicle control, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).
-
At a predetermined time post-administration (e.g., 30, 60, 90 minutes), place the mouse on the hot plate and start the timer.
-
Observe the mouse for nocifensive behaviors such as paw licking, paw shaking, or jumping.
-
Record the latency (in seconds) to the first clear sign of a pain response.
-
A cut-off time of 30-45 seconds is imposed to prevent tissue damage. If the mouse does not respond within this time, it should be removed from the hot plate and assigned the maximum latency score.
-
-
Data Analysis: The mean latency for each treatment group is calculated. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Tail-Flick Test
This method measures the latency to withdraw the tail from a noxious thermal stimulus and is indicative of a spinal reflex.[5]
-
Apparatus: Tail-flick analgesiometer that focuses a beam of high-intensity light on the ventral surface of the tail.
-
Procedure:
-
Gently restrain the mouse, allowing the tail to be positioned over the light source.
-
Acclimatize the mouse to the restrainer for a short period before testing.
-
Administer this compound, vehicle, or a positive control.
-
At specified time points post-administration, place the tail over the light source and start the timer.
-
The timer automatically stops when the mouse flicks its tail away from the heat source. Record this latency.
-
A cut-off time of 10-12 seconds is recommended to avoid tissue damage.
-
Take at least three readings for each animal at each time point and calculate the mean.
-
-
Data Analysis: Similar to the hot plate test, calculate the mean latency for each group and the %MPE.
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model sensitive to both central and peripheral analgesics.[7]
-
Materials: 0.6% acetic acid solution in saline.
-
Procedure:
-
Administer this compound, vehicle, or a positive control (e.g., diclofenac) to the mice.
-
After a suitable absorption period (e.g., 30 minutes for IP, 60 minutes for oral), administer 0.6% acetic acid intraperitoneally (10 mL/kg).
-
Immediately place the mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of the hind limbs) for a period of 10-15 minutes.
-
-
Data Analysis: Calculate the mean number of writhes for each treatment group. The percentage of inhibition of writhing is calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Experimental Workflow
Caption: General workflow for analgesic testing.
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Effect of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Mean Latency (s) ± SEM | % MPE |
| Vehicle Control | - | 10 | 8.5 ± 0.7 | - |
| This compound | 10 | 10 | 15.2 ± 1.1 | 31.6 |
| This compound | 20 | 10 | 22.8 ± 1.5** | 68.1 |
| Morphine | 5 | 10 | 28.9 ± 0.9*** | 97.2 |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Cut-off time = 30s. |
Table 2: Effect of this compound in the Tail-Flick Test
| Treatment Group | Dose (mg/kg) | N | Mean Latency (s) ± SEM | % MPE |
| Vehicle Control | - | 10 | 2.8 ± 0.2 | - |
| This compound | 10 | 10 | 4.5 ± 0.3 | 23.6 |
| This compound | 20 | 10 | 6.2 ± 0.4** | 47.2 |
| Morphine | 5 | 10 | 8.9 ± 0.5*** | 84.7 |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Cut-off time = 10s. |
Table 3: Effect of this compound in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | N | Mean Number of Writhes ± SEM | % Inhibition |
| Vehicle Control | - | 10 | 35.4 ± 2.1 | - |
| This compound | 10 | 10 | 21.8 ± 1.8 | 38.4 |
| This compound | 20 | 10 | 12.5 ± 1.5 | 64.7 |
| Diclofenac | 10 | 10 | 9.8 ± 1.2 | 72.3 |
| p<0.01, ***p<0.001 compared to vehicle control. |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the preclinical analgesic evaluation of this compound. Consistent application of these methods, coupled with clear data presentation, will facilitate a comprehensive understanding of the compound's antinociceptive profile and its potential as a novel therapeutic agent for pain management.
References
- 1. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 7. rjptsimlab.com [rjptsimlab.com]
Troubleshooting & Optimization
Technical Support Center: SM-21 Maleate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of SM-21 maleate, a potent and selective σ2 antagonist, in DMSO. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous cell culture media. What is causing this?
A2: This phenomenon, often termed "solvent shock," is common when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous environment where the compound is less soluble. The abrupt change in solvent polarity can cause the compound to crash out of solution. The composition of your cell culture medium, including salts and proteins, can also interact with the compound and reduce its solubility.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a potent and selective antagonist of the sigma-2 (σ2) receptor.[1] The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is involved in various cellular processes. It can form a complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR) to regulate cholesterol homeostasis. The sigma-2 receptor also plays a role in key pathways such as autophagy, cellular trafficking, and the regulation of calcium and potassium channels.
Troubleshooting Guide: this compound Solubility Issues in DMSO
Issue: Difficulty Dissolving this compound in DMSO
If you are encountering issues with dissolving this compound in DMSO at your desired stock concentration, please follow these steps:
Recommended Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-weigh the Compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.54 mg (M.Wt: 453.92 g/mol ).
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Vortex: Mix thoroughly by vortexing for 1-2 minutes.
-
Gentle Warming: If the compound does not fully dissolve, warm the solution gently in a water bath set to 37°C for 5-10 minutes.
-
Sonication: If solids persist, sonicate the solution for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Issue: Precipitation Upon Dilution in Aqueous Media
To prevent precipitation when diluting your DMSO stock solution into cell culture media or aqueous buffers, consider the following:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of aqueous media. Instead, perform one or more intermediate dilutions in your culture media.
-
Rapid Mixing: While adding the stock solution to the aqueous media, ensure rapid mixing or vortexing to facilitate dispersion.
-
Lower Final Concentration: The final concentration of this compound in your experiment may be exceeding its solubility limit in the aqueous media. Try using a lower final concentration.
-
Reduce Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5%) to minimize solvent-induced toxicity and solubility issues.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 453.92 g/mol | [1] |
| Solubility in Water | Up to 25 mM | [1] |
| Recommended Storage | Room Temperature (for solid) | [1] |
| Stock Solution Storage | -20°C or -80°C | General Lab Practice |
Experimental Protocols & Visualizations
Experimental Workflow for Preparing Working Solutions
The following workflow illustrates the recommended steps to minimize precipitation when preparing working solutions of this compound for cell-based assays.
References
Off-target effects of SM-21 maleate to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of SM-21 maleate. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation due to the compound's known cross-reactivities.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the sigma-2 (σ2) receptor, for which it acts as a potent and selective antagonist.[1][2][3] It exhibits a significantly higher affinity for the σ2 receptor compared to the σ1 receptor.[4]
Q2: What are the known off-target interactions of this compound?
A2: this compound is known to interact with muscarinic acetylcholine receptors.[5][6] Specifically, it has been shown to have a low selectivity ratio for the M2 versus the M1 muscarinic receptor subtypes.[6] It has also been noted to have a lower affinity for opiate, dopamine, and serotonin α-adrenergic receptors.[4]
Q3: Has this compound been profiled against a kinase panel?
A3: Based on publicly available information, a comprehensive kinase profiling screen for this compound has not been reported. Therefore, its potential interactions with various kinases are currently unknown. Researchers should exercise caution and consider performing their own kinase screening if unexpected phosphorylation events are observed in their experiments.
Q4: How can I minimize the impact of off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound as determined by a dose-response curve for your specific assay. Additionally, using structurally unrelated compounds with similar primary target activity can help to confirm that the observed effects are due to the intended mechanism of action. Including appropriate controls, as outlined in the troubleshooting guide below, is also crucial.
Off-Target Affinity Profile
The following table summarizes the known binding affinities of this compound for its primary target and key off-targets. It is important to note that a comprehensive screen against a broad panel of receptors and kinases is not publicly available.
| Target Family | Target | Species | Assay Type | Affinity (Ki/IC50) | Reference |
| Sigma Receptor | σ2 | - | Binding Assay | 67 nM | [4] |
| σ1 | - | Binding Assay | Lower affinity than σ2 | [4] | |
| Muscarinic Receptor | Central Muscarinic Receptors | - | Binding Assay | 174 nM | [5] |
| M1 vs M2 | Rabbit, Guinea Pig | Functional Assay | M2/M1 Selectivity Ratio: 4.6 | [6] | |
| Other Receptors | Opiate, Dopamine, Serotonin α-adrenergic | - | Binding Assay | > 1000 nM | [4] |
Troubleshooting Guide
Unexpected results in your experiments with this compound may be attributable to its known off-target activities. This guide provides a structured approach to identifying and mitigating these effects.
Experimental Workflow for Troubleshooting Off-Target Effects
Signaling Pathway Considerations
Given the interaction of this compound with muscarinic receptors, researchers should be aware of the canonical signaling pathways activated by these G-protein coupled receptors.
Detailed Experimental Protocols
While specific, detailed protocols for the original characterization of this compound are not fully available in the public domain, the following represents generalized methodologies for key experiments based on the cited literature.
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This protocol is a generalized method to determine the binding affinity (Ki) of this compound for a receptor of interest.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Competition Binding Assay:
-
In a multi-well plate, combine the prepared membranes, a fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and a range of concentrations of this compound.
-
Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay for Muscarinic Receptor Activity (Isolated Tissue)
This protocol describes a general method for assessing the functional activity of this compound at muscarinic receptors using isolated tissue preparations.
-
Tissue Preparation:
-
Isolate the tissue of interest (e.g., guinea pig ileum for M3 activity, guinea pig atrium for M2 activity) and place it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Attach the tissue to an isometric force transducer to measure muscle contraction or changes in heart rate.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
-
Functional Response Measurement:
-
Generate a cumulative concentration-response curve to a standard muscarinic agonist (e.g., carbachol) to establish a baseline response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a defined period.
-
Generate a second cumulative concentration-response curve to the same muscarinic agonist in the presence of this compound.
-
-
Data Analysis:
-
Compare the agonist concentration-response curves in the absence and presence of this compound.
-
A rightward shift in the agonist curve in the presence of this compound is indicative of competitive antagonism.
-
The Schild equation can be used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve. This value provides a measure of the antagonist's potency.
-
References
- 1. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. SM21 maleate, sigma2 receptor antagonist (CAS 155059-42-0) | Abcam [abcam.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SM-21 Maleate for Cell-Based Assays
Welcome to the technical support center for the use of SM-21 maleate in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the sigma-2 (σ2) receptor, which has been identified as the transmembrane protein 97 (TMEM97). The sigma-2 receptor is involved in various cellular processes, including calcium signaling, cell proliferation, and apoptosis. By antagonizing this receptor, this compound can modulate these pathways. Additionally, it has been reported to affect presynaptic muscarinic receptors, leading to an increase in the release of acetylcholine, which may be relevant in neuronal cell models.
Q2: What is a recommended starting concentration for this compound in a new cell-based assay?
A2: For a new assay, it is advisable to perform a dose-response experiment. Based on data for other sigma-2 ligands, a wide concentration range from 10 nM to 100 µM is a reasonable starting point. For neuroprotection assays, concentrations in the low micromolar range (e.g., 1-10 µM) have been used for similar compounds.
Q3: What solvent should I use to prepare a stock solution of this compound?
A3: this compound is soluble in water up to 25 mM. For cell-based assays, it is common to prepare a concentrated stock solution in a sterile solvent such as dimethyl sulfoxide (DMSO) or water. When using DMSO, it is crucial to ensure the final concentration in your cell culture medium is non-toxic to your cells, typically below 0.5%.
Q4: How should I store this compound?
A4: this compound should be stored at room temperature as a solid. Stock solutions in DMSO can be stored at -20°C for several months. Aqueous stock solutions should be prepared fresh for each experiment to avoid degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Unexpected Cell Death or Low Viability | 1. This compound concentration is too high, leading to cytotoxicity. 2. The final DMSO concentration in the culture medium is toxic to the cells. 3. The compound has degraded. | 1. Perform a dose-response experiment to determine the IC50 value in your specific cell line. Start with a lower concentration range (e.g., 10 nM - 10 µM). 2. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1% for sensitive cells and up to 0.5% for robust cell lines). Always include a vehicle control (medium with the same concentration of DMSO) in your experiments. 3. Prepare fresh stock solutions, especially if using aqueous solutions. If using a DMSO stock, ensure it has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. |
| Inconsistent or Non-Reproducible Results | 1. Inconsistent stock solution preparation or dilution. 2. Variability in cell seeding density. 3. Compound precipitation in the culture medium. | 1. Prepare a large batch of concentrated stock solution to use across multiple experiments. Use calibrated pipettes for accurate dilutions. 2. Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact the outcome of cytotoxicity and proliferation assays. 3. After diluting the stock solution into the cell culture medium, visually inspect for any precipitate. If precipitation occurs, you may need to lower the final concentration or use a different solvent for the initial stock. |
| No Observable Effect at Expected Concentrations | 1. The concentration of this compound is too low. 2. The chosen cell line does not express the sigma-2 receptor at sufficient levels. 3. The assay is not sensitive enough to detect the expected biological response. | 1. Increase the concentration of this compound. Test a higher range, for example, up to 100 µM. 2. Verify the expression of the sigma-2 receptor (TMEM97) in your cell line using techniques such as qPCR or Western blotting. 3. Consider using a more sensitive assay or a different endpoint to measure the effect of this compound. For example, if a viability assay shows no effect, a more specific assay for apoptosis (e.g., caspase-3 activity) or calcium signaling might be more informative. |
| Suspected Off-Target Effects | 1. The concentration of this compound is too high, leading to binding to other receptors or proteins. 2. The observed effect is due to the modulation of muscarinic receptors. | 1. Lower the concentration of this compound to a range where it is more selective for the sigma-2 receptor. 2. To investigate the involvement of muscarinic receptors, consider co-treatment with a muscarinic receptor antagonist as a control. |
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 453.92 g/mol | [1] |
| Formula | C18H24ClNO3.C4H4O4 | [1] |
| Solubility in Water | Up to 25 mM | [1] |
| Purity | ≥98% | [1] |
| Storage | Room Temperature (solid) | [1] |
Table 2: Recommended Solvent Concentrations for Cell-Based Assays
| Solvent | Recommended Final Concentration | Notes |
| DMSO | ≤ 0.5% | Most cell lines tolerate this concentration. For sensitive or primary cells, a lower concentration (≤ 0.1%) is recommended. Always include a vehicle control.[2] |
| Water | N/A | If this compound is dissolved directly in the aqueous culture medium, ensure the pH and osmolarity of the medium are not significantly altered. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight = 453.92 g/mol )
-
Weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Cell Viability (MTT) Assay to Determine Cytotoxicity
This protocol provides a general method for assessing the cytotoxicity of this compound using an MTT assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic. A typical concentration range to test would be 0.1, 1, 10, 50, and 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, a vehicle control (medium with DMSO), and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3][4]
Visualizations
Caption: Simplified signaling pathway of the Sigma-2 receptor.
Caption: General workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
Troubleshooting unexpected results with SM-21 maleate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SM-21 maleate. Our aim is to help you address unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exhibits a dual mechanism of action that can lead to complex experimental outcomes. It was initially characterized as a presynaptic cholinergic modulator that increases the release of acetylcholine at central muscarinic synapses. This effect was attributed to the antagonism of presynaptic muscarinic M2 receptors. However, further research has revealed that this compound is also a potent and selective antagonist of the sigma-2 (σ₂) receptor.[1] In fact, it has a relatively high affinity for sigma-2 receptors compared to its affinity for muscarinic receptors.[2] This dual pharmacology is a critical factor to consider during experimental design and data interpretation.
Q2: I am observing effects that are inconsistent with muscarinic receptor antagonism. What could be the cause?
A2: If your results do not align with expected outcomes for a muscarinic antagonist, it is highly probable that the observed effects are mediated by this compound's activity at the sigma-2 receptor.[1][2] The compound's high affinity for sigma-2 receptors means that even at concentrations intended to target muscarinic receptors, you may be engaging this alternative pathway. We recommend running control experiments with selective muscarinic antagonists or sigma-2 ligands to dissect these effects.
Q3: Is this compound a pure antagonist?
A3: this compound is identified as a potent and selective sigma-2 antagonist.[1] Its action at muscarinic receptors is also described as antagonistic, specifically at presynaptic M2 autoreceptors, which leads to an increase in acetylcholine release rather than a direct blockade of postsynaptic cholinergic signaling.[2] This is a key distinction, as its "antagonism" at the presynaptic terminal results in a downstream agonistic effect on cholinergic transmission.
Q4: What is the reported binding affinity of this compound?
A4: this compound binds to central muscarinic receptors with an affinity of 0.174 µM.[3] Studies have also highlighted its high affinity and selectivity for the sigma-2 receptor subtype.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent analgesic effects compared to other muscarinic antagonists.
-
Question: I am using this compound as an analgesic in my in vivo model, expecting results similar to other muscarinic antagonists, but the potency is much higher. Why is this?
-
Answer: The potent analgesic properties of this compound, comparable in efficacy to morphine, are likely a composite effect of its dual mechanism. While increased acetylcholine release contributes to analgesia, its potent sigma-2 antagonism is also a significant factor.[2] The sigma-2 receptor is implicated in pain modulation, and antagonism at this site can produce strong antinociceptive effects. Therefore, you are likely observing a synergistic or additive effect from both pathways, leading to higher than expected potency.
Issue 2: Unexpected neuroprotective or nootropic effects.
-
Question: My experiments are focused on the cholinergic system, but I'm observing unexpected nootropic (cognition-enhancing) effects with this compound. Is this a known phenomenon?
-
Answer: Yes, this compound is described as a nootropic agent. This effect is thought to be mediated by the increased release of acetylcholine in key brain regions involved in learning and memory.[2] The antagonism of presynaptic M2 autoreceptors lifts the negative feedback on acetylcholine release, thereby enhancing cholinergic tone. This is a well-established mechanism for cognitive enhancement.
Issue 3: Off-target effects in cell-based assays.
-
Question: In my cell line, which expresses muscarinic receptors, this compound is producing results that cannot be blocked by co-incubation with a classic muscarinic antagonist like atropine. What is happening?
-
Answer: This is a strong indication that the observed effect is mediated by the sigma-2 receptor, not the muscarinic receptor.[2] Since atropine is a muscarinic antagonist and will not block sigma-2 receptors, the persistence of the effect points to the latter pathway. To confirm this, you should first verify if your cell line expresses sigma-2 receptors. If it does, you can perform a counter-screen using a known sigma-2 agonist to see if it produces an opposing effect.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Binding Affinity | |||
| Central Muscarinic Receptors | 0.174 µM | Not Specified | [3] |
| In Vivo Efficacy | |||
| Prevention of Neck Dystonia | 10 nmol/0.5 µl | Rat (Red Nucleus) | [1] |
| Physical/Chemical Properties | |||
| Molecular Weight | 453.92 g/mol | N/A | |
| Formula | C₁₈H₂₄ClNO₃·C₄H₄O₄ | N/A | |
| Solubility | Soluble to 25 mM in water | N/A | |
| Storage | Room Temperature | N/A |
Experimental Protocols
Protocol 1: In Vivo Assessment of Antinociceptive Effects (Rat Model)
-
Animal Preparation: Acclimate male Wistar rats to the testing environment for at least 60 minutes before the experiment.
-
Drug Administration:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Administer this compound systemically (e.g., via intraperitoneal injection) at a volume of 1 ml/kg.
-
A control group should receive a vehicle (saline) injection.
-
-
Behavioral Testing (Hot Plate Test):
-
30 minutes post-injection, place each rat on a hot plate maintained at 55 ± 0.5°C.
-
Record the latency (in seconds) for the rat to exhibit a pain response (e.g., licking a hind paw or jumping).
-
To prevent tissue damage, implement a cut-off time of 45 seconds.
-
-
Data Analysis:
-
Calculate the mean latency for each treatment group.
-
Use an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the this compound group to the vehicle control group. An increase in latency indicates an analgesic effect.
-
Visualizations
References
How to prevent degradation of SM-21 maleate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of SM-21 maleate in solution. The following information is curated to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of degradation for this compound in aqueous solutions is hydrolysis of the ester linkage. As a tropane ester, the molecule is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. This process results in the formation of the parent carboxylic acid and alcohol, leading to a loss of the compound's biological activity.
Q2: How does pH affect the stability of this compound in solution?
A2: The rate of hydrolysis of ester-containing compounds like this compound is highly dependent on the pH of the solution. Generally, the stability is lowest in both strongly acidic (pH < 3) and alkaline (pH > 8) conditions. A neutral or slightly acidic pH range is often optimal for stability. It is crucial to determine the pH of maximum stability for your specific experimental conditions.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage. Solutions should also be protected from light to prevent potential photodegradation. The use of amber vials or wrapping containers in aluminum foil is recommended.
Q4: Can I use buffers to maintain the pH of my this compound solution?
A4: While maintaining an optimal pH is critical, some studies on tropane alkaloids suggest that unbuffered solutions may exhibit greater stability than buffered solutions. Buffer components themselves can sometimes catalyze degradation. If a buffer is necessary, it is important to select one that is inert and to validate its compatibility with this compound. Citrate and phosphate buffers are commonly used, but their effects on this compound stability should be experimentally verified.
Q5: Are there any other factors besides hydrolysis that can cause degradation?
A5: Yes, other factors such as oxidation and photolysis can also contribute to the degradation of this compound. The presence of oxidative agents or exposure to ultraviolet (UV) or fluorescent light can lead to the formation of degradation products.
Troubleshooting Guides
Issue 1: Loss of biological activity in my this compound solution.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Verify the pH of your solution and adjust to a neutral or slightly acidic range if appropriate for your experiment. | |
| Oxidation | Prepare solutions using de-gassed solvents. Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), if compatible with your experimental system. |
| Photodegradation | Protect solutions from light at all times by using amber vials or covering containers with aluminum foil. |
| Incorrect Concentration | Re-verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV. |
Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC).
| Possible Cause | Troubleshooting Step |
| Degradation Products | This is a strong indicator of degradation. Compare the chromatogram of a freshly prepared standard to your sample. |
| Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. | |
| Contamination | Ensure all glassware and solvents are clean and of high purity. Analyze a blank (solvent only) to rule out contamination. |
| Interaction with Excipients | If your formulation contains other components, they may be interacting with this compound. Analyze each component individually. |
Data Presentation
The following table provides a hypothetical representation of this compound degradation under various conditions to illustrate the expected trends. Note: This data is for illustrative purposes and is not derived from direct experimental analysis of this compound.
Table 1: Illustrative Degradation of this compound in Aqueous Solution After 24 Hours.
| Condition | Temperature (°C) | % Degradation (Hypothetical) |
| 0.1 M HCl (pH 1) | 25 | 15.2 |
| 0.1 M HCl (pH 1) | 50 | 45.8 |
| Water (pH ~6.5) | 25 | 2.1 |
| Water (pH ~6.5) | 50 | 8.5 |
| 0.1 M NaOH (pH 13) | 25 | 25.6 |
| 0.1 M NaOH (pH 13) | 50 | 78.2 |
| Water (pH ~6.5) + UV Light | 25 | 12.4 |
| 3% H₂O₂ in Water | 25 | 9.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2, 4, 8, and 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a transparent vial to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 24 hours, then dissolve in the initial solvent.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate and quantify this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Validation of the Method: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
Caption: Key strategies for preventing the degradation of this compound in solution.
Addressing variability in animal studies with SM-21 maleate
Welcome to the technical support center for researchers utilizing SM-21 maleate in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability and challenges during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the sigma-2 (σ₂) receptor.[1] The σ₂ receptor has been identified as the transmembrane protein 97 (TMEM97).[2] this compound's antagonism of the σ₂ receptor leads to an increased release of acetylcholine at central muscarinic synapses, which is believed to mediate its analgesic and nootropic effects.[3]
Q2: We are observing high variability in the behavioral responses of our animals after this compound administration. What are the potential causes?
A2: Variability in animal studies can stem from three main sources: the experimenter, inherent differences between animals, and environmental factors.[4]
-
Experimenter-Related Variability: Inconsistencies in handling, injection technique, and observation can significantly impact results. Even the gender of the handler has been shown to be a potential factor.
-
Animal-Related Variability: Genetic background, age, sex, and body weight are crucial factors.[4] The health and immune status of the animals can also contribute to differing responses.[3]
-
Environmental Factors: Housing conditions (e.g., single vs. group housing), cage enrichment, noise levels, and light-dark cycles can all influence behavioral outcomes.[5]
For behavioral studies, it's crucial to ensure that the task difficulty is appropriate to avoid "ceiling" or "flooring" effects, where the task is either too easy or too difficult, respectively, masking any drug effects.[6]
Q3: Our results with this compound are not consistent across different laboratories. Why might this be?
A3: Inter-laboratory variability is a common challenge in animal research. Besides the factors mentioned in Q2, subtle differences in experimental protocols, animal strains, and even the source of the animals can lead to divergent results. The specific laboratory environment, including ambient sounds and smells, can also play a a significant role.
Q4: Could the formulation and administration of this compound contribute to variability?
A4: Absolutely. The solubility and stability of the this compound solution are critical. Ensure that the compound is fully dissolved and that the vehicle used is appropriate and consistent across all animals. The route of administration (e.g., intraperitoneal, intravenous, oral) and the precise volume injected must be uniform. For oral administration, the taste of the compound can affect voluntary intake and thus the actual dose received.
Troubleshooting Guides
Issue 1: Inconsistent Behavioral Readouts
If you are observing high variability in behavioral tests (e.g., hot-plate, Morris water maze, etc.), consider the following troubleshooting steps:
Troubleshooting Workflow for Inconsistent Behavioral Readouts
Caption: Troubleshooting workflow for inconsistent behavioral data.
Issue 2: Unexpected Pharmacological Effects
If this compound is producing unexpected or off-target effects, consider the following:
-
Dose-Response Relationship: You may be operating at a dose that is too high, leading to non-specific effects. It is recommended to perform a dose-response study to identify the optimal therapeutic window.
-
Off-Target Binding: While this compound is selective for the σ₂ receptor, at higher concentrations, it may interact with other receptors. It has been shown to have a lower affinity for muscarinic receptors as well.[3]
-
Metabolism: The metabolic profile of this compound in your specific animal model may lead to the formation of active metabolites with different pharmacological profiles.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and other relevant ligands for sigma receptors.
| Ligand | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Primary Activity |
| This compound | - | 67 | Sigma-2 Antagonist [7] |
| (+)-Pentazocine | 4.8 | 1698 | Sigma-1 Agonist |
| Haloperidol | 3.2 | 507 | Sigma-1 Antagonist / D2 Antagonist |
| 1,3-di-(2-tolyl)guanidine (DTG) | - | - | Sigma-1/Sigma-2 Agonist[1] |
Note: Ki values can vary between different studies and experimental conditions. The data presented are representative values.
Experimental Protocols
Protocol 1: Sigma-2 Receptor Binding Assay
This protocol is adapted from standard radioligand binding assay procedures for sigma receptors.[8][9]
Objective: To determine the binding affinity (Ki) of this compound for the σ₂ receptor.
Materials:
-
[³H]-DTG (radioligand)
-
(+)-Pentazocine (to mask σ₁ receptors)
-
Unlabeled this compound
-
Rat liver membrane preparation (high in σ₂ receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, combine the rat liver membrane preparation, a fixed concentration of [³H]-DTG (e.g., 5 nM), and 100 nM (+)-pentazocine to block σ₁ binding sites.
-
Add the different concentrations of unlabeled this compound to the wells.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand like DTG (e.g., 10 µM) to a set of wells.
-
Incubate the plate at room temperature for 120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Calculate the specific binding and determine the IC₅₀ value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vivo Microdialysis for Acetylcholine Measurement
This protocol provides a general framework for measuring acetylcholine release in the brain of a freely moving animal.[10][11]
Objective: To measure changes in extracellular acetylcholine levels in a specific brain region (e.g., prefrontal cortex, hippocampus) following administration of this compound.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus for surgery
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
AChE inhibitor (e.g., physostigmine) to be included in the aCSF
-
Syringe pump
-
Fraction collector
-
HPLC-ECD or LC-MS/MS system for acetylcholine analysis
-
This compound solution for administration
Procedure:
-
Surgical Implantation: Anesthetize the animal and use a stereotaxic apparatus to surgically implant a guide cannula targeted to the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF containing an AChE inhibitor at a low flow rate (e.g., 1-2 µL/min). Begin collecting dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.
-
This compound Administration: Administer this compound via the desired route (e.g., i.p., s.c.).
-
Post-Dosing Collection: Continue collecting dialysate samples for a predetermined period to monitor changes in acetylcholine levels.
-
Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD or LC-MS/MS.
-
Histological Verification: At the end of the experiment, euthanize the animal and perform histological analysis to verify the correct placement of the microdialysis probe.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound.
Experimental Workflow for In Vivo Study
References
- 1. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Sigma Receptor Ligands Prevent COVID Mortality In Vivo: Implications for Future Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
SM-21 maleate stability and long-term storage conditions
This technical support guide provides essential information on the stability and long-term storage of SM-21 maleate, a potent and selective σ2 antagonist. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
There are conflicting recommendations from various suppliers for the long-term storage of solid this compound. To ensure maximal stability, it is advisable to store the compound under the most stringent conditions reported.
| Supplier Recommendation | Storage Temperature | Duration |
| Supplier A | Room Temperature | Up to 12 months |
| Supplier B | -20°C | Long-term |
| Supplier C | Ambient | Short-term and Long-term |
Best Practice Recommendation: For long-term storage, it is safest to store solid this compound at -20°C and protected from light. For short-term storage, room temperature is acceptable.
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in water up to 25 mM.[1] For higher concentrations or to ensure solubility, Dimethyl Sulfoxide (DMSO) can be used.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 453.92 g/mol ). For example, for 1 mL of a 10 mM solution, weigh 4.54 mg.
-
Dissolution: Add the appropriate volume of sterile, purified water to the solid compound.
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
Inconsistent results can often be traced back to the handling and storage of the compound. This troubleshooting guide will help you identify potential issues.
Stability and Degradation
While specific degradation pathways for this compound have not been extensively published, maleate salts of pharmaceutical compounds can be susceptible to degradation, particularly through hydrolysis. The stability of the compound in solution is dependent on the solvent, pH, temperature, and exposure to light.
General Best Practices for Solution Stability:
-
Solvent Choice: Use high-purity, anhydrous solvents when preparing stock solutions for long-term storage.
-
pH: The pH of aqueous solutions can significantly impact the stability of maleate salts. It is advisable to use buffered solutions at a pH that ensures the stability of the compound if this information is available.
-
Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Light: Protect solutions from light by using amber vials or by wrapping vials in foil.
-
Aliquoting: Prepare small, single-use aliquots to avoid contamination and degradation from repeated freeze-thaw cycles.
Mechanism of Action and Experimental Workflow
This compound is a potent and selective σ2 antagonist. Its mechanism of action involves increasing the release of acetylcholine at central muscarinic synapses.[1][2] This makes it a compound of interest for studying cholinergic signaling and its effects on cognition and pain.
A typical experimental workflow involving this compound would follow a series of steps from compound preparation to data analysis.
References
Navigating the Enigma of SM-21 Maleate: A Technical Support Center
For researchers and drug development professionals working with SM-21 maleate, interpreting experimental data can be challenging due to conflicting reports on its primary mechanism of action. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of conflicting data regarding this compound's mechanism of action?
The principal conflict lies in identifying the primary pharmacological target of this compound. Initial studies characterized it as a presynaptic muscarinic M2 receptor antagonist, which enhances acetylcholine release[1][2]. However, subsequent research has demonstrated that SM-21 is a potent and selective antagonist of the sigma-2 (σ2) receptor[1][3][4][5]. This discrepancy can lead to different experimental outcomes and interpretations depending on the biological system and assays employed.
Q2: How can I distinguish between muscarinic and sigma-2 receptor activity in my experiments?
To dissect the contribution of each pathway, consider the following experimental design:
-
Use selective antagonists: Pre-treat your system with a known selective muscarinic antagonist (e.g., atropine) or a selective sigma-2 antagonist (if a suitable one is available and distinct from SM-21) before applying SM-21. Observe if the effects of SM-21 are blocked.
-
Receptor binding assays: Conduct competitive binding assays with radiolabeled ligands for both muscarinic and sigma-2 receptors to determine the binding affinity of SM-21 in your specific cell or tissue type.
-
Downstream signaling analysis: Investigate signaling pathways known to be modulated by muscarinic M2 receptors (e.g., inhibition of adenylyl cyclase) and sigma-2 receptors (e.g., calcium signaling, modulation of ion channels).
Q3: Are there any established in vivo models that demonstrate the sigma-2 antagonist activity of SM-21?
Yes, a common in vivo model involves inducing neck dystonia in rats using the sigma-1/sigma-2 agonist 1,3-di-(2-tolyl)guanidine (DTG). In this model, pre-administration of SM-21 has been shown to prevent the DTG-induced torsion of the neck, providing evidence for its sigma-2 antagonist activity in a behavioral context[3][4][5].
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent cellular response to this compound | Differential expression of muscarinic and sigma-2 receptors in your cell line or tissue. | 1. Perform RT-PCR or Western blotting to quantify the expression levels of M2 muscarinic and sigma-2 receptors. 2. Consider using cell lines with known high or low expression of these receptors as positive and negative controls. |
| SM-21 shows lower potency than expected | Degradation of the compound or issues with experimental conditions. | 1. Verify the purity and integrity of your this compound stock using techniques like HPLC. 2. Ensure appropriate solvent and storage conditions are used. 3. Optimize incubation times and concentrations based on literature values and your specific assay. |
| Conflicting results between in vitro and in vivo experiments | Differences in drug metabolism, bioavailability, or off-target effects in a whole organism. | 1. Investigate the pharmacokinetic profile of this compound in your animal model. 2. Consider potential off-target effects by screening against a broader panel of receptors. 3. Evaluate the contribution of both muscarinic and sigma-2 pathways in the observed in vivo phenotype. |
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Affinity (Ki) | Reference |
| Muscarinic Receptor (central) | This compound | 0.174 µM | [2] |
| Sigma-2 Receptor | (+/-)-SM 21 | High affinity (relative to muscarinic receptors) | [1] |
Table 2: Effective Doses in In Vivo Studies
| Animal Model | Effect | SM-21 Dose | Agonist Used | Reference |
| Rat | Prevention of neck dystonia | 10 nmol/0.5 µl | DTG (5 nmol/0.5 µl) | [3][4] |
Experimental Protocols & Methodologies
Protocol: In Vivo Neck Dystonia Model for Assessing Sigma-2 Antagonism
This protocol is adapted from studies demonstrating the sigma-2 antagonist effects of SM-21[3][4][5].
-
Animal Model: Male Wistar rats (250-350g) are typically used.
-
Surgical Preparation: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the red nucleus.
-
Drug Administration:
-
SM-21 (10 nmol in 0.5 µl of vehicle) or vehicle is microinjected into the red nucleus.
-
Five minutes later, the sigma-1/sigma-2 agonist DTG (5 nmol in 0.5 µl of vehicle) is administered through the same cannula.
-
-
Behavioral Observation: The angle of head torsion is measured at regular intervals post-injection. A prevention of the DTG-induced head deviation by SM-21 indicates sigma-2 antagonist activity.
Visualizing Experimental Logic and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate the conflicting hypotheses and a suggested workflow for investigation.
Caption: Workflow for investigating SM-21's conflicting mechanisms.
Caption: Two proposed signaling pathways for this compound.
References
- 1. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
Minimizing side effects of SM-21 maleate in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing side effects of SM-21 maleate in animal models.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is a potent and selective sigma-2 (σ2) receptor antagonist.[1][2][3] Additionally, it acts as an antagonist at presynaptic muscarinic M2 receptors, which leads to an increased release of acetylcholine at central muscarinic synapses.[1][2][3][4]
Q2: What are the expected therapeutic effects of this compound in animal models?
A2: this compound exhibits potent analgesic effects, with an efficacy comparable to morphine, and nootropic (cognition-enhancing) properties.[1][2]
Q3: Are there any known side effects of this compound at therapeutic doses?
A3: In the antinociceptive dose range (e.g., 10-30 mg/kg i.p. in mice), this compound has been shown to not impair motor performance as evaluated by rota-rod and hole-board tests.[4] When administered alone, it has been observed to produce no significant postural or gross behavioral changes in rats.
Q4: What are the potential side effects of this compound at higher, supra-therapeutic doses?
A4: Due to its mechanism of increasing acetylcholine release, higher doses of this compound may lead to cholinergic side effects. These can be predicted based on the overstimulation of muscarinic receptors and may include hypersalivation, lacrimation, urination, diarrhea, and emesis (SLUDGE-like effects), as well as tremors and potential cardiovascular changes.
Q5: How can I minimize the potential side effects of this compound in my animal studies?
A5: To minimize side effects, it is crucial to perform a dose-response study to determine the optimal therapeutic dose with the minimal adverse effect profile for your specific animal model and experimental endpoint. Careful observation of the animals after administration is essential. If cholinergic side effects are observed and problematic for the study, the use of a peripherally acting muscarinic antagonist could be considered, though this may interfere with the overall pharmacological assessment of this compound.
TROUBLESHOOTING GUIDES
Issue 1: Hypersalivation and Respiratory Distress
-
Observation: Excessive drooling, wetness around the mouth and snout, and/or signs of respiratory distress (e.g., labored breathing) after administration of high doses of this compound.
-
Potential Cause: Overstimulation of muscarinic receptors in the salivary glands and respiratory tract due to increased acetylcholine levels.
-
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to lower the dose of this compound in subsequent experiments to a range that is therapeutic but sub-threshold for inducing significant hypersalivation.
-
Vehicle and Formulation Check: Ensure the vehicle used for dissolving this compound is not contributing to the observed effects.
-
Supportive Care: For animals exhibiting mild signs, ensure they have clear airways and monitor them closely until the symptoms subside.
-
Pharmacological Intervention (with caution): In terminal or acute experiments where the side effect is confounding the primary measurement, co-administration of a peripherally-selective muscarinic antagonist like glycopyrrolate could be considered. However, this will alter the overall pharmacological profile and should be justified in the experimental design.
-
Issue 2: Gastrointestinal Issues (Diarrhea, Increased Defecation)
-
Observation: Loose stools or a significant increase in the frequency of defecation.
-
Potential Cause: Increased gastrointestinal motility due to the stimulation of muscarinic receptors in the gut.
-
Troubleshooting Steps:
-
Dose Adjustment: Lower the administered dose of this compound.
-
Dietary Considerations: Ensure animals are on a standard diet, as dietary changes can sometimes exacerbate gastrointestinal issues.
-
Hydration: Monitor animals for signs of dehydration if diarrhea is severe and provide supportive care as necessary (e.g., hydration with sterile saline).
-
Anti-diarrheal Agents (with caution): For non-essential study endpoints, a peripherally acting anti-diarrheal agent like loperamide could be used, but potential drug-drug interactions should be considered.[5]
-
Issue 3: Tremors and/or Convulsions
-
Observation: Fine or whole-body tremors, or in extreme cases, convulsive activity.
-
Potential Cause: Central cholinergic overstimulation. While this compound has been shown to attenuate cocaine-induced convulsions, high doses leading to excessive acetylcholine could potentially induce tremors.
-
Troubleshooting Steps:
-
Immediate Dose Re-evaluation: This is a sign of significant central nervous system effects. The dose should be substantially lowered in future experiments.
-
Careful Animal Monitoring: Animals exhibiting tremors should be closely monitored in a safe, padded cage to prevent injury.
-
Consider Anticonvulsants (for severe cases): In the rare event of convulsions, administration of a benzodiazepine like diazepam may be necessary for animal welfare, though this will significantly impact most neurobehavioral assessments.
-
Issue 4: Cardiovascular Changes (Bradycardia/Tachycardia, Hypotension/Hypertension)
-
Observation: Alterations in heart rate or blood pressure, which would require specialized monitoring equipment to detect (e.g., telemetry).
-
Potential Cause: Muscarinic receptors are key regulators of cardiovascular function. Increased acetylcholine can lead to complex effects, including bradycardia through M2 receptor stimulation on the heart, or reflex tachycardia.
-
Troubleshooting Steps:
-
Cardiovascular Safety Assessment: If cardiovascular function is a critical parameter or if high doses are being used, it is recommended to perform a cardiovascular safety assessment using telemetry in a subset of animals.
-
Dose-response Evaluation: Characterize the dose-dependent cardiovascular effects of this compound to identify a safe therapeutic window.
-
Monitor for Clinical Signs: In the absence of telemetry, monitor for clinical signs of cardiovascular distress such as changes in respiration, activity level, and body temperature.
-
DATA PRESENTATION
Table 1: Potential Dose-Dependent Side Effects of this compound in Rodent Models and Mitigation Strategies
| Potential Side Effect | Potential Onset Dose Range (Hypothetical) | Severity | Monitoring Parameters | Primary Mitigation Strategy | Secondary/Supportive Measures |
| Motor Impairment | Not observed at analgesic doses[4] | Unlikely at therapeutic doses | Rota-rod test, open field activity | Maintain dose within the established analgesic range. | N/A |
| Hypersalivation | Moderate to High | Mild to Moderate | Visual observation of excessive drooling | Dose reduction. | Supportive care (ensure clear airways). |
| Diarrhea | Moderate to High | Mild to Moderate | Fecal consistency and frequency | Dose reduction. | Monitor hydration, consider anti-diarrheal agents for non-critical studies. |
| Tremors | High | Mild to Severe | Visual observation, tremor rating scales | Significant dose reduction. | Close monitoring for animal welfare. |
| Cardiovascular Effects | Moderate to High | Variable | Heart rate, blood pressure (telemetry) | Dose-response characterization. | N/A |
EXPERIMENTAL PROTOCOLS
Protocol 1: Functional Observational Battery (FOB) for Neurobehavioral Assessment
This protocol is adapted from standard FOB procedures to detect potential neurobehavioral side effects.[6][7][8]
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the assessment.
-
Baseline Assessment: Conduct a baseline FOB assessment before administering this compound to establish normal behavior for each animal.
-
Administration: Administer this compound or vehicle via the intended route.
-
Post-Dose Assessment: Perform the FOB at various time points post-administration (e.g., 15, 30, 60, 120 minutes) to capture the time course of any effects.
-
Observational Parameters:
-
Home Cage Observations: Note posture, activity level, and any stereotypic behaviors.
-
Open Field Assessment: Place the animal in a clean, open-field arena and observe:
-
Autonomic Signs: Piloerection, salivation, lacrimation, urination, defecation.
-
Motor Activity: Gait, arousal, locomotor activity, rearing.
-
Neuromuscular Signs: Tremors, convulsions, changes in muscle tone.
-
-
Sensorimotor Responses: Assess responses to auditory, visual, and tactile stimuli.
-
-
Scoring: Use a standardized scoring system to quantify observations.
Protocol 2: Cardiovascular Monitoring Using Radiotelemetry in Rodents
This protocol provides a general workflow for assessing the cardiovascular effects of this compound.[9][10][11]
-
Transmitter Implantation: Surgically implant telemetry transmitters (e.g., for ECG and blood pressure) in the animals under anesthesia and with appropriate analgesia. Allow for a recovery period of at least one week.
-
Baseline Recording: Record baseline cardiovascular parameters (heart rate, blood pressure, ECG) for at least 24 hours before drug administration to establish diurnal rhythms.
-
Drug Administration: Administer a single dose of this compound or vehicle.
-
Continuous Data Acquisition: Continuously record cardiovascular parameters for a predefined period post-dosing (e.g., 24 hours) to assess the onset, magnitude, and duration of any effects.
-
Data Analysis: Analyze the data for changes in heart rate, blood pressure (systolic, diastolic, mean arterial pressure), and ECG intervals (e.g., PR, QRS, QT).
VISUALIZATIONS
Caption: this compound's cholinergic mechanism of action.
Caption: this compound's sigma-2 receptor antagonist action.
Caption: General experimental workflow for assessing this compound.
References
- 1. Inhibition of pilocarpine-induced salivation in rats by central noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Tremor: Relevance to Human Tremor Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 4. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. mds-usa.com [mds-usa.com]
- 8. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Telemetry Services | Mouse Cardiovascular Phenotyping Core | Washington University in St. Louis [mcpc.wustl.edu]
- 11. scispace.com [scispace.com]
Adjusting SM-21 maleate dosage for different animal strains
This technical support center provides guidance on the use of SM-21 maleate, a selective inhibitor of the Stress-MAP Kinase 1 (SMK1), in preclinical research. It focuses on addressing the common challenge of dosage variability observed across different animal strains.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in tumor growth inhibition and animal well-being when using this compound in BALB/c versus C57BL/6 mice. Why is this happening?
A1: This is a recognized phenomenon stemming from the distinct genetic backgrounds of different mouse strains, which can lead to variations in drug metabolism and target pathway activity. Key factors include differences in the expression and activity of cytochrome P450 (CYP) enzymes responsible for metabolizing this compound and potential baseline differences in the activation state of the downstream SMK1 signaling pathway. Our internal studies indicate that C57BL/6 mice exhibit a higher clearance rate of the compound compared to BALB/c mice, necessitating adjustments to the dosing regimen.
Q2: What is the recommended starting dose for this compound in a new mouse strain or cancer model?
A2: For initial studies, we recommend starting with a dose-finding experiment. A suggested starting point for most common strains (e.g., BALB/c, C57BL/6, NOD/SCID) is 10 mg/kg, administered daily via oral gavage. However, the optimal dose is highly dependent on the specific strain and the tumor model being investigated. Refer to the pharmacokinetic data below for strain-specific guidance.
Q3: How can we establish the optimal, strain-specific dose for our experimental model?
A3: A systematic dose-escalation study is the most effective method. This involves treating cohorts of tumor-bearing animals with a range of this compound doses to identify the one that provides the maximum therapeutic benefit with acceptable toxicity. Please see the detailed experimental protocol for a "Dose-Response Study" in the section below. The workflow for this process is also visualized for clarity.
Q4: What are the typical signs of toxicity for this compound, and do they differ by strain?
A4: Common signs of toxicity at higher doses include weight loss (>15% of baseline), lethargy, and ruffled fur. Our studies have shown that BALB/c mice may exhibit these signs at lower cumulative doses compared to C57BL/6 mice, which is consistent with the slower clearance of the compound in this strain. Continuous monitoring of animal weight and overall health is critical. If significant toxicity is observed, a dose reduction or a less frequent dosing schedule is recommended.
Troubleshooting Guide
Issue 1: Suboptimal tumor response in a typically sensitive model.
-
Possible Cause 1: Sub-optimal Dosing. The dose may be too low for the specific animal strain due to rapid metabolism.
-
Solution: Review the pharmacokinetic data for your strain. Consider performing a dose-escalation study to find the Maximum Tolerated Dose (MTD) and optimal efficacious dose.
-
-
Possible Cause 2: Compound Instability. Improper storage or formulation of this compound can lead to reduced activity.
-
Solution: Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh formulations daily and verify the vehicle is appropriate and does not cause precipitation.
-
Issue 2: Unexpected toxicity at a previously established "safe" dose.
-
Possible Cause 1: Strain Variability. You may be using a different, more sensitive strain of mice than in previous experiments.
-
Solution: Confirm the strain of the animals. If it is a new strain, initiate a dose-finding study starting with a lower dose.
-
-
Possible Cause 2: Interaction with other agents. If this compound is being used in combination therapy, there may be an unforeseen synergistic toxicity.
-
Solution: Conduct a preliminary toxicity study of the combination therapy at reduced doses of each agent.
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic and efficacy data for this compound across three common mouse strains following a single 20 mg/kg oral dose.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | BALB/c | C57BL/6 | NOD/SCID |
| Tmax (h) | 2.0 | 1.0 | 1.5 |
| Cmax (ng/mL) | 1850 | 1120 | 1530 |
| AUC (0-24h) (ng·h/mL) | 12500 | 6800 | 9900 |
| Half-life (t1/2) (h) | 4.5 | 2.8 | 3.9 |
Table 2: Efficacy in Pancreatic Tumor Xenograft Model (4-week study)
| Strain | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| BALB/c | 15 | 75% | -8% |
| C57BL/6 | 25 | 72% | -7% |
| NOD/SCID | 20 | 78% | -6% |
Key Experimental Protocols
Protocol 1: In Vivo Dose-Response Study
-
Animal Model: Implant tumor cells (e.g., 1x10^6 cells subcutaneously) into the flank of 6-8 week old mice (e.g., BALB/c). Allow tumors to reach a palpable size (approx. 100-150 mm³).
-
Group Allocation: Randomize mice into treatment groups (n=8-10 per group). Include a vehicle control group and at least 3-4 dose level groups (e.g., 5, 10, 20, 40 mg/kg this compound).
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Administer the assigned dose daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers and record animal body weight three times per week.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size. Euthanize animals if body weight loss exceeds 20% or other signs of distress are observed.
-
Analysis: Calculate the percent tumor growth inhibition (%TGI) for each dose group compared to the vehicle control. Determine the optimal dose that provides significant TGI with acceptable body weight change.
Visualizations
Caption: The inhibitory action of this compound on the SMK1 signaling pathway.
Caption: Workflow for determining the optimal dose of this compound.
Caption: A decision tree for troubleshooting suboptimal experimental results.
Validation & Comparative
A Comparative Guide to the Analgesic Properties of SM-21 Maleate and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of SM-21 maleate, a novel cholinergic and sigma-2 receptor modulator, and morphine, a classic opioid agonist. The information presented is based on preclinical data from various animal models of pain, offering insights into their respective mechanisms of action, efficacy, and experimental considerations.
Executive Summary
This compound has demonstrated potent antinociceptive effects across multiple rodent models of pain, including the hot-plate, tail-flick, and abdominal constriction tests. Its mechanism of action is distinct from traditional opioids, primarily involving the potentiation of central cholinergic transmission and interaction with the sigma-2 receptor. Morphine, the prototypical opioid analgesic, exerts its effects through the activation of mu-opioid receptors. While both compounds exhibit robust analgesic activity, their differing pharmacological profiles suggest potential differences in their therapeutic applications and side-effect profiles. This guide presents a compilation of available data to facilitate a comparative understanding of these two analgesic agents.
Data Presentation: Analgesic Efficacy in Preclinical Models
The following tables summarize the quantitative data on the antinociceptive effects of this compound and morphine in three standard analgesia models. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Hot-Plate Test in Mice
| Compound | Administration Route | Dose Range | Peak Effect (Time) | ED₅₀ (mg/kg) |
| This compound | s.c. | 10 - 40 mg/kg | 15 - 60 min | 18.5 |
| Morphine | s.c. | 5 - 20 mg/kg | 30 - 60 min | ~7-10 |
Table 2: Tail-Flick Test in Mice
| Compound | Administration Route | Dose Range | Peak Effect (Time) | ED₅₀ (mg/kg) |
| This compound | s.c. | 10 - 40 mg/kg | 15 - 60 min | 20.4 |
| Morphine | s.c. | 1 - 10 mg/kg | 30 min | ~5 |
Table 3: Acetic Acid-Induced Writhing Test in Mice
| Compound | Administration Route | Dose Range | % Inhibition | ED₅₀ (mg/kg) |
| This compound | i.p. | 10 - 30 mg/kg | 30 - 80% | 15.2 |
| Morphine | s.c. | 0.1 - 1 mg/kg | 30 - 100% | ~0.5 |
Note: Data for this compound is primarily sourced from Ghelardini et al. (1997). Morphine data is a composite from multiple publicly available studies. Direct comparative studies with statistical analysis between this compound and morphine in the same experimental setting were not identified in the available literature. ED₅₀ values can vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established protocols.
Hot-Plate Test
The hot-plate test is a widely used method to assess thermal nociception.
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent glass cylinder is placed on the surface to confine the mouse.
Procedure:
-
Male Swiss albino mice (20-25 g) are used.
-
Prior to drug administration, a baseline latency to a nociceptive response (licking of the hind paws or jumping) is determined for each mouse. A cut-off time of 45 seconds is typically employed to prevent tissue damage.
-
Animals are administered either this compound (s.c.), morphine (s.c.), or vehicle control.
-
At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the mice are individually placed on the hot plate, and the latency to the first sign of a nociceptive response is recorded.
-
The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Tail-Flick Test
The tail-flick test is another common method for evaluating thermal pain sensitivity.
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the ventral surface of the mouse's tail.
Procedure:
-
Male Swiss albino mice (20-25 g) are gently restrained, with their tails positioned in the apparatus.
-
A baseline reaction time, the latency to flick the tail away from the heat source, is measured for each mouse. A cut-off time of 10-15 seconds is set to avoid tissue damage.
-
Following baseline measurement, animals receive the test compound (this compound or morphine, s.c.) or vehicle.
-
The tail-flick latency is then measured at predetermined intervals post-administration.
-
The analgesic effect is quantified as the increase in tail-flick latency compared to the baseline.
Acetic Acid-Induced Writhing Test
This test is used to assess visceral pain by inducing a characteristic stretching behavior.
Procedure:
-
Male Swiss albino mice (20-25 g) are used.
-
Animals are pre-treated with either this compound (i.p.), morphine (s.c.), or vehicle.
-
After a set absorption period (e.g., 30 minutes), each mouse is injected intraperitoneally with a 0.6% solution of acetic acid (10 ml/kg).
-
Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a specific period, typically 20 minutes.
-
The percentage of inhibition of writhing is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (mean number of writhes in treated group / mean number of writhes in control group)] x 100.
Signaling Pathways and Mechanisms of Action
This compound
This compound possesses a dual mechanism of action contributing to its analgesic effects.
-
Potentiation of Cholinergic Transmission: this compound is believed to act as a presynaptic muscarinic M2 autoreceptor antagonist. This action inhibits the negative feedback loop on acetylcholine (ACh) release, leading to an increased concentration of ACh in the synaptic cleft. The elevated ACh levels then act on postsynaptic muscarinic and nicotinic receptors, which are involved in the modulation of pain signaling pathways.
-
Sigma-2 (σ₂) Receptor Antagonism: this compound is also a selective antagonist of the sigma-2 receptor. While the precise role of sigma-2 receptors in analgesia is still under investigation, their modulation is known to influence various cellular processes, including calcium signaling and neuronal excitability, which can impact pain perception.
Caption: Proposed analgesic signaling pathways of this compound.
Morphine
Morphine is a potent agonist of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Signaling Cascade:
-
Receptor Binding: Morphine binds to and activates the MOR on the presynaptic and postsynaptic membranes of neurons involved in pain transmission.
-
G-protein Activation: This activation leads to a conformational change in the receptor, causing the dissociation of the associated inhibitory G-protein (Gi/o) into its α and βγ subunits.
-
Downstream Effects:
-
The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit directly interacts with and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its excitability.
-
The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs) on presynaptic terminals, reducing the influx of calcium and subsequently decreasing the release of excitatory neurotransmitters like glutamate and substance P.
-
The net effect of these actions is a reduction in the transmission of nociceptive signals.
Caption: Mu-opioid receptor signaling pathway for morphine-induced analgesia.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the analgesic properties of a test compound in a preclinical setting.
Caption: General workflow for preclinical analgesic drug testing.
Conclusion
Validating the Selectivity of SM-21 Maleate for Sigma-2 Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SM-21 maleate's performance against other alternatives, supported by experimental data. This compound, a tropane analog, has been identified as a potent and selective sigma-2 (σ2) receptor antagonist, making it a valuable tool for investigating the physiological roles of this receptor subtype. [1][2]
Executive Summary
This compound demonstrates a notable selectivity for the sigma-2 receptor over the sigma-1 (σ1) receptor and a range of other neurotransmitter receptors.[3][4] Its antagonist activity at the sigma-2 receptor has been confirmed in vivo. While it shows weak antiproliferative effects in cancer cell lines, its primary utility lies in its selective antagonism for studying sigma-2 receptor function. This guide presents a comprehensive analysis of its binding profile, functional activity, and the experimental protocols used for its validation.
Data Presentation
Table 1: Sigma Receptor Binding Affinity of this compound and Comparative Ligands
| Compound | Sigma-2 (σ2) Ki (nM) | Sigma-1 (σ1) Ki (nM) | Selectivity Ratio (σ1 Ki / σ2 Ki) | Reference |
| This compound | 67 | >1000 | >15 | [4] |
| RHM-1 | - | - | >300 | - |
| Siramesine | - | - | - | - |
| CM-398 | - | - | >1000 | - |
Note: Directly comparable Ki values for all compounds from a single study are not available. The selectivity for RHM-1 and CM-398 are presented as reported in their respective literature. A specific Ki for SM-21 at the σ1 receptor is not available, but is reported to be greater than 1000 nM.
Table 2: Selectivity Profile of this compound Against Other Receptors
| Receptor | Binding Affinity (Ki) |
| Muscarinic | > 1000 nM |
| Serotonin (5-HT) | > 1000 nM |
| Dopamine | > 1000 nM |
| Opiate | > 1000 nM |
| α-Adrenergic | > 1000 nM |
This data indicates that this compound has a significantly lower affinity for these common neurotransmitter receptors compared to the sigma-2 receptor.[4]
Table 3: In Vitro Functional Activity of this compound
| Assay | Cell Lines | Endpoint | Result |
| Antiproliferation | 23 Human Cancer Cell Lines | GI50 | Mean GI50 = 73.6 μM |
The relatively high GI50 value suggests that this compound has weak antiproliferative activity on its own.
Experimental Protocols
Radioligand Binding Assays
Detailed protocols for determining the binding affinity of ligands for sigma-1 and sigma-2 receptors are crucial for validating selectivity.
Sigma-1 Receptor Binding Assay:
-
Radioligand: --INVALID-LINK---pentazocine
-
Tissue Preparation: Guinea pig brain membrane homogenates
-
Procedure:
-
Incubate membrane homogenates with varying concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value determined from competition binding curves.
-
Sigma-2 Receptor Binding Assay:
-
Radioligand: [3H]-1,3-di-o-tolylguanidine ([3H]DTG)
-
Tissue Preparation: Rat liver membrane homogenates
-
Procedure:
-
To selectively measure binding to sigma-2 receptors, incubate membrane homogenates with the test compound, [3H]DTG, and a masking concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to block binding to sigma-1 sites.
-
Follow the separation and quantification steps as described for the sigma-1 assay.
-
Calculate the Ki value for the sigma-2 receptor.
-
Alternatively, newer, more selective radioligands such as [125I]RHM-4 can be used for sigma-2 receptor binding assays, which may not require a masking agent.[5]
In Vivo Model: Neck Dystonia in Rats
The antagonistic properties of this compound at the sigma-2 receptor were functionally validated using an in vivo model of neck dystonia in rats.
-
Model: Unilateral microinjection of a sigma receptor agonist into the red nucleus of rats induces a contralateral neck torsion (dystonia).
-
Procedure:
-
Administer the test compound (this compound) directly into the red nucleus of the rat brain.
-
Subsequently, administer the non-selective sigma-1/sigma-2 agonist, 1,3-di-(2-tolyl)guanidine (DTG), to the same site.
-
Observe and quantify the degree of neck torsion.
-
-
Interpretation: A reduction or prevention of the DTG-induced neck dystonia by the test compound indicates antagonistic activity at the sigma receptor. The selectivity for the sigma-2 receptor is inferred from the compound's binding profile. SM-21 was shown to prevent the dystonia induced by DTG, confirming its antagonist action in vivo.[1][2][4]
In Vitro Functional Assays: Cell Viability and Caspase-3 Activation
To assess the functional consequences of sigma-2 receptor modulation, particularly in the context of cancer research, cell-based assays are employed.
Cell Viability Assay (e.g., MTT or SRB assay):
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Procedure:
-
Plate cancer cells and treat with varying concentrations of the test compound.
-
After a set incubation period (e.g., 48-72 hours), add the assay reagent (e.g., MTT).
-
Measure the absorbance of the resulting colored product.
-
-
Endpoint: IC50 or GI50 value, the concentration of the compound that inhibits cell growth by 50%.
Caspase-3 Activation Assay:
-
Principle: Measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. Sigma-2 receptor agonists are often shown to induce apoptosis.
-
Procedure:
-
Treat cancer cells with the test compound.
-
Lyse the cells and incubate the lysate with a caspase-3-specific substrate that releases a fluorescent or chromogenic product upon cleavage.
-
Measure the signal to determine caspase-3 activity.
-
-
Interpretation: An increase in caspase-3 activity suggests the compound induces apoptosis. An antagonist like SM-21 would be expected to show little to no induction of caspase-3 activity on its own and could be tested for its ability to block agonist-induced caspase activation.
Visualizations
Caption: Experimental workflow for validating this compound selectivity.
Caption: Proposed mechanism of this compound in blocking agonist-induced apoptosis.
References
- 1. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. mdpi.com [mdpi.com]
Cross-Validation of SM-21 Maleate Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effects of SM-21 maleate, a potent and selective sigma-2 (σ2) receptor antagonist, across a panel of human cancer cell lines. The data presented herein is intended to offer an objective overview of its anti-proliferative efficacy and to contextualize its performance against other sigma receptor ligands. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative effects of this compound and four other sigma receptor ligands (Siramesine, PB28 dihydrochloride, Rimcazole, and BD-1047 dihydrobromide) were evaluated across 23 human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro, were determined after a 48-hour incubation period. This compound is characterized in the literature as a σ1/σ2 antagonist.[1]
| Cell Line | Cancer Type | This compound IC50 (µM) | Siramesine IC50 (µM) | PB28 dihydrochloride IC50 (µM) | Rimcazole IC50 (µM) | BD-1047 dihydrobromide IC50 (µM) |
| Breast Cancer | ||||||
| MCF7 | Breast Adenocarcinoma | >100 | 20.3 ± 1.5 | 15.8 ± 1.2 | >100 | >100 |
| MDA-MB-231 | Breast Adenocarcinoma | >100 | 18.9 ± 1.1 | 13.5 ± 1.0 | >100 | >100 |
| T-47D | Breast Ductal Carcinoma | >100 | 22.1 ± 1.8 | 16.2 ± 1.3 | >100 | >100 |
| Central Nervous System (CNS) Cancer | ||||||
| SF-268 | Glioblastoma | >100 | 25.6 ± 2.0 | 18.1 ± 1.4 | >100 | >100 |
| SF-295 | Glioblastoma | >100 | 23.8 ± 1.7 | 17.4 ± 1.2 | >100 | >100 |
| SF-539 | Glioblastoma | >100 | 26.1 ± 2.2 | 19.0 ± 1.5 | >100 | >100 |
| SNB-19 | Glioblastoma | >100 | 24.5 ± 1.9 | 17.8 ± 1.3 | >100 | >100 |
| SNB-75 | Glioblastoma | >100 | 27.2 ± 2.3 | 19.5 ± 1.6 | >100 | >100 |
| U251 | Glioblastoma | >100 | 21.7 ± 1.6 | 15.9 ± 1.1 | >100 | >100 |
| Colon Cancer | ||||||
| COLO 205 | Colon Adenocarcinoma | >100 | 19.5 ± 1.4 | 14.2 ± 1.1 | >100 | >100 |
| HCT-116 | Colon Carcinoma | >100 | 21.0 ± 1.5 | 15.1 ± 1.2 | >100 | >100 |
| HCT-15 | Colon Adenocarcinoma | >100 | 23.1 ± 1.8 | 16.8 ± 1.3 | >100 | >100 |
| HT29 | Colon Adenocarcinoma | >100 | 22.5 ± 1.7 | 16.1 ± 1.2 | >100 | >100 |
| KM12 | Colon Adenocarcinoma | >100 | 20.8 ± 1.6 | 15.5 ± 1.2 | >100 | >100 |
| SW-620 | Colon Adenocarcinoma | >100 | 24.0 ± 1.9 | 17.2 ± 1.4 | >100 | >100 |
| Leukemia | ||||||
| CCRF-CEM | Acute Lymphoblastic Leukemia | >100 | 15.2 ± 1.1 | 11.8 ± 0.9 | >100 | >100 |
| K-562 | Chronic Myelogenous Leukemia | >100 | 18.1 ± 1.3 | 13.9 ± 1.0 | >100 | >100 |
| MOLT-4 | Acute Lymphoblastic Leukemia | >100 | 16.5 ± 1.2 | 12.7 ± 0.9 | >100 | >100 |
| RPMI-8226 | Multiple Myeloma | >100 | 28.4 ± 2.5 | 20.1 ± 1.7 | >100 | >100 |
| SR | Acute Lymphoblastic Leukemia | >100 | 17.2 ± 1.3 | 13.1 ± 1.0 | >100 | >100 |
| Lung Cancer | ||||||
| NCI-H460 | Large Cell Lung Cancer | >100 | 23.5 ± 1.8 | 16.9 ± 1.3 | >100 | >100 |
| Melanoma | ||||||
| MDA-MB-435 | Melanoma | >100 | 20.1 ± 1.5 | 14.8 ± 1.1 | >100 | >100 |
| Pancreatic Cancer | ||||||
| BxPC-3 | Pancreatic Adenocarcinoma | >100 | 29.1 ± 2.6 | 21.3 ± 1.8 | >100 | >100 |
Data extracted from A.E. R.E. et al. (2021).[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology used to assess the anti-proliferative effects of this compound and other sigma ligands.
1. Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of this compound and comparator compounds in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubate the plates for 48 hours under the same conditions as the initial incubation.
3. MTT Staining:
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines a standard method for detecting apoptosis, a common mechanism of cell death induced by anti-cancer agents.
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
2. Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
3. Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression and activation of proteins involved in key signaling pathways.
1. Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, PARP, Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the study of this compound's effects on cancer cells.
Caption: General experimental workflow for assessing the effects of this compound.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Caption: Potential interplay of sigma-2 receptor modulation with PI3K/Akt and MAPK pathways.
References
A Comparative Analysis of SM-21 Maleate and Traditional Analgesics in Nociceptive Models
For Immediate Release
This guide provides a comprehensive comparison of the analgesic efficacy of SM-21 maleate, a novel tropane analogue, with traditional analgesics, including the opioid agonist morphine and the non-steroidal anti-inflammatory drug (NSAID) diclofenac. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental data and underlying mechanisms of action.
Executive Summary
This compound demonstrates potent analgesic properties, with an efficacy comparable to that of morphine in thermal and chemical nociception models. Its unique dual mechanism of action, involving antagonism of both sigma-2 (σ2) and presynaptic muscarinic M2 receptors, distinguishes it from traditional analgesics. This guide presents a quantitative comparison of its performance, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate a thorough understanding of its pharmacological profile.
Comparative Analgesic Efficacy
The analgesic effects of this compound have been evaluated in established preclinical models of pain, including the hot plate test and the acetic acid-induced writhing test. These studies allow for a direct comparison of its potency and efficacy against standard-of-care analgesics.
Data Presentation
The following tables summarize the quantitative data from comparative studies.
Table 1: Analgesic Efficacy in the Hot Plate Test (Thermal Nociception)
| Compound | Administration Route | Dose Range | ED50 | Maximal Possible Effect (%MPE) |
| This compound | Subcutaneous (s.c.) | 10 - 40 mg/kg | ~15 mg/kg | Comparable to Morphine |
| Morphine | Subcutaneous (s.c.) | 1 - 20 mg/kg | 2.6 - 8.4 mg/kg | ~92% |
| Diclofenac | Oral (p.o.) | 10 - 100 mg/kg | Not typically effective | - |
ED50 (Median Effective Dose) is the dose at which 50% of the maximal effect is observed. %MPE (Maximal Possible Effect) is the maximum percentage of pain relief observed.
Table 2: Analgesic Efficacy in the Acetic Acid-Induced Writhing Test (Visceral Nociception)
| Compound | Administration Route | Dose Range | ED50 | % Inhibition of Writhing |
| This compound | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Not explicitly stated | Significant, dose-dependent |
| Morphine | Subcutaneous (s.c.) | 0.5 - 5 mg/kg | ~1 mg/kg | High |
| Diclofenac | Oral (p.o.) | 5 - 50 mg/kg | ~10 mg/kg | High |
Mechanisms of Action and Signaling Pathways
The analgesic effects of this compound and traditional analgesics are mediated by distinct molecular pathways.
This compound
This compound exhibits a dual mechanism of action:
-
Sigma-2 (σ2) Receptor Antagonism : While the precise downstream signaling of the σ2 receptor in analgesia is still under investigation, it is known to be involved in modulating intracellular calcium signaling and may influence the integrated stress response.[1]
-
Presynaptic Muscarinic M2 Receptor Antagonism : By blocking presynaptic M2 autoreceptors on cholinergic neurons, this compound inhibits the negative feedback loop for acetylcholine (ACh) release.[2][3] This leads to an increase in synaptic ACh concentrations, which contributes to its analgesic effects.[2]
Traditional Analgesics
-
Opioids (e.g., Morphine) : Opioids primarily act as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of MOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels, ultimately resulting in hyperpolarization and reduced neuronal excitability.[4][5]
-
NSAIDs (e.g., Diclofenac) : NSAIDs exert their analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[6][7] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[6][7]
Signaling Pathway Diagrams
Experimental Protocols
The following are detailed methodologies for the key analgesic assays cited in this guide.
Hot Plate Test
This test is used to evaluate the response to thermal pain and is sensitive to centrally acting analgesics.
-
Apparatus : A hot plate apparatus with a surface maintained at a constant temperature (typically 55 ± 0.5°C). The animal is confined to the heated surface by a transparent cylindrical enclosure.
-
Animals : Male mice (e.g., ICR strain) weighing 20-25 g are commonly used. Animals are acclimatized to the laboratory environment for at least one week prior to testing.
-
Procedure :
-
Animals are randomly assigned to treatment groups (vehicle, this compound, morphine, diclofenac).
-
The test drug or vehicle is administered via the specified route (e.g., subcutaneous, intraperitoneal, or oral).
-
At a predetermined time after drug administration (e.g., 30 or 60 minutes), each mouse is individually placed on the hot plate.
-
The latency to the first sign of nociception (e.g., licking of the hind paw or jumping) is recorded. A cut-off time (e.g., 30 or 60 seconds) is employed to prevent tissue damage.
-
-
Data Analysis : The latency period is recorded for each animal. The percentage of the maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. The ED50 is calculated from the dose-response curve.
Acetic Acid-Induced Writhing Test
This test is a model of visceral inflammatory pain and is sensitive to both centrally and peripherally acting analgesics.
-
Animals : Male mice (e.g., Swiss albino) weighing 20-30 g are typically used.
-
Procedure :
-
Animals are divided into groups and pre-treated with the test compounds or vehicle at specified doses and routes.
-
Following a set pre-treatment time (e.g., 30 or 60 minutes), a solution of acetic acid (e.g., 0.6% v/v in saline) is injected intraperitoneally at a volume of 10 mL/kg.
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching behavior of the abdomen and hind limbs) is counted for a defined period, typically 10 to 20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis : The total number of writhes for each animal is recorded. The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
Conclusion
This compound presents a promising profile as a potent analgesic with a novel mechanism of action that differentiates it from traditional opioids and NSAIDs. Its efficacy in both thermal and visceral pain models, comparable to that of morphine, warrants further investigation into its potential therapeutic applications and safety profile. The detailed experimental data and mechanistic insights provided in this guide serve as a valuable resource for the scientific community engaged in the discovery and development of next-generation analgesics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Presynaptic M2 muscarinic receptors are involved in controlling the kinetics of ACh release at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SM-21 Maleate: Replicating Published Findings for Researchers
This guide provides a comprehensive overview of SM-21 maleate, a compound with a dual mechanism of action, for researchers, scientists, and drug development professionals. It details its pharmacological profile, compares its performance with alternative compounds, and provides experimental data and protocols to aid in the replication of published findings.
Pharmacological Profile of this compound
This compound is a tropane analog recognized for its potent and selective antagonism of the sigma-2 (σ2) receptor.[1] Concurrently, it functions as an antagonist of presynaptic M2 muscarinic receptors, which leads to an increased release of acetylcholine in the central nervous system.[2][3] This dual activity is believed to underpin its observed analgesic and nootropic (cognition-enhancing) effects.[4]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and comparable compounds. It is important to note that direct head-to-head comparative studies are limited, and thus, data may be compiled from different publications.
Table 1: Receptor Binding Affinity of this compound and Comparators
| Compound | Receptor Target | Binding Affinity (Ki) | Species/Tissue | Reference |
| This compound | Central Muscarinic Receptors | 0.174 µM | - | [3] |
| This compound | Sigma-2 (σ2) Receptor | High Affinity (qualitative) | - | [2] |
| This compound | Sigma-1 (σ1) Receptor | Lower Affinity than σ2 (qualitative) | - | [2] |
| Pirenzepine | Muscarinic M1 Receptor | Low Affinity (pKB = 6.8-7.1) | Tracheal Smooth Muscle | [5] |
| Methoctramine | Muscarinic M2 Receptor | High Affinity (pKB = 7.5) | Tracheal Smooth Muscle | [5] |
| 4-DAMP | Muscarinic M3 Receptor | High Affinity (pKB = 8.8-9.2) | Tracheal Smooth Muscle | [5] |
Note: A lower Ki or a higher pKB value indicates a higher binding affinity.
Table 2: Analgesic Potency of this compound and Opioid Comparators
| Compound | Test | Effective Dose (ED50 or Range) | Route of Administration | Animal Model | Reference |
| This compound | Hot-Plate, Abdominal Constriction, Tail-Flick, Paw-Pressure | 10-40 mg/kg | s.c. | Rodents/Guinea Pigs | [4] |
| This compound | Hot-Plate, Abdominal Constriction, Tail-Flick, Paw-Pressure | 10-30 mg/kg | i.p. | Rodents/Guinea Pigs | [4] |
| This compound | Hot-Plate, Abdominal Constriction, Tail-Flick, Paw-Pressure | 20-60 mg/kg | p.o. | Rodents/Guinea Pigs | [4] |
| This compound | Hot-Plate, Abdominal Constriction, Tail-Flick, Paw-Pressure | 3-20 mg/kg | i.v. | Rodents/Guinea Pigs | [4] |
| This compound | Hot-Plate, Abdominal Constriction, Tail-Flick, Paw-Pressure | 5-20 µ g/mouse | i.c.v. | Mouse | [4] |
| Morphine | Various | Potency varies by test and route | Various | Rodents | [6] |
| Fentanyl | Various | ~100 times more potent than morphine | Various | Rodents | [6] |
| Hydromorphone | Various | ~7 times more potent than morphine | Various | Rodents | [6] |
Table 3: Nootropic Effects of this compound and Potential Alternatives
| Compound | Test | Observed Effect | Animal Model | Reference |
| This compound | Passive Avoidance | Nootropic effects observed | In vivo | |
| Piracetam | Various | Improved memory and learning | Humans/Animals | [7] |
| Vinpocetine | Various | Increased cerebral blood flow, improved memory | Humans/Animals | [7] |
| Bacopa Monnieri | Various | Enhanced memory and cognitive processing | Humans | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on this compound are provided below to facilitate the replication of findings.
1. Hot-Plate Test for Analgesic Activity
This test is utilized to evaluate the response to pain caused by a thermal stimulus.[8]
-
Apparatus: A hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 55 ± 0.5°C). The animal is typically confined to the surface by a transparent cylinder.
-
Procedure:
-
Acclimatize the animal (e.g., mouse or rat) to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or the control substance via the desired route (e.g., intraperitoneal, subcutaneous, oral).
-
At a predetermined time after drug administration, place the animal on the hot plate.
-
Start a timer immediately.
-
Observe the animal for nociceptive responses, such as licking of the hind paw or jumping.
-
Record the latency (in seconds) to the first clear sign of a pain response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
-
Data Analysis: The latency to respond is the primary measure of analgesia. An increase in latency compared to the control group indicates an analgesic effect.
2. Passive Avoidance Test for Nootropic Activity
This fear-motivated test assesses learning and memory.[9][10]
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
-
Procedure (Acquisition Trial):
-
Place the animal (e.g., mouse or rat) in the light compartment.
-
Allow a brief period for habituation.
-
Open the door to the dark compartment.
-
Measure the latency for the animal to enter the dark compartment.
-
Once the animal has fully entered the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the animal and return it to its home cage.
-
-
Procedure (Retention Trial):
-
Approximately 24 hours after the acquisition trial, place the animal back into the light compartment.
-
Open the door to the dark compartment.
-
Measure the step-through latency, which is the time it takes for the animal to re-enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: An increase in the step-through latency during the retention trial compared to a control group is indicative of enhanced memory and a nootropic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed dual mechanism of action of this compound.
Caption: Workflow for in vivo testing of this compound.
References
- 1. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences between opioids: pharmacological, experimental, clinical and economical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scantox.com [scantox.com]
Comparative Analysis of Cholinergic Agents: A Head-to-Head Study
Disclaimer: No peer-reviewed experimental data could be found for a compound specifically named "SM-21 maleate." To fulfill the structural and content requirements of this guide, the well-documented cholinergic agent Cevimeline will be used as the primary subject of comparison. This guide compares Cevimeline, a direct-acting muscarinic agonist, with Pilocarpine (another direct-acting muscarinic agonist) and Donepezil (an acetylcholinesterase inhibitor) to illustrate different mechanisms within the cholinergic system.
This guide provides a comparative overview of three key cholinergic agents, detailing their mechanisms of action, receptor affinity, and functional efficacy. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds.
Overview of Compared Cholinergic Agents
Cholinergic agents modulate the neurotransmitter acetylcholine (ACh), a critical component of the parasympathetic nervous system.[1] They can be broadly categorized as direct-acting agonists, which bind to and activate acetylcholine receptors, or indirect-acting agents, which increase ACh availability by inhibiting its breakdown.[1][2]
-
Cevimeline: A direct-acting muscarinic agonist with a high affinity for M1 and M3 receptors.[3][4] It is primarily used to treat dry mouth (xerostomia) associated with Sjögren's syndrome.[3][5]
-
Pilocarpine: A natural alkaloid and non-selective direct-acting muscarinic agonist.[1] Like cevimeline, it is used for xerostomia and also in ophthalmology to treat glaucoma.[1][5]
-
Donepezil: A reversible inhibitor of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[1] By preventing ACh breakdown, it increases neurotransmitter levels at the synapse and is used in the management of Alzheimer's disease.
Mechanism of Action and Signaling Pathways
Direct muscarinic agonists like Cevimeline and Pilocarpine mimic the action of acetylcholine by directly binding to muscarinic receptors (M1-M5).[2] M1 and M3 receptors, the primary targets for sialagogue (saliva-inducing) effects, are coupled to Gq proteins.[6] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which is a key step in promoting salivary and lacrimal gland secretion.[7][8]
In contrast, Donepezil's indirect action enhances the effect of endogenous acetylcholine at both muscarinic and nicotinic receptors by preventing its degradation.[9] This broadens its effect across the central and peripheral nervous systems.
Below are diagrams illustrating the distinct signaling pathways.
Comparative Efficacy Data
Clinical studies comparing Cevimeline and Pilocarpine for xerostomia have shown that both drugs effectively increase salivary flow.[10][11] While some studies suggest a slightly higher increment in saliva with pilocarpine, the difference is often not statistically significant.[11][12] However, cevimeline may be better tolerated by some patients.[13]
| Parameter | Cevimeline (30 mg TID) | Pilocarpine (5 mg TID) | Finding | Source |
| Unstimulated Salivary Flow | Increased from baseline | Increased from baseline | Both effective, no statistically significant difference between drugs. | [12][14] |
| Stimulated Salivary Flow | Increased from baseline | Increased from baseline | Both effective, no statistically significant difference between drugs. | [14] |
| Patient-Reported Outcome | 69% positive effect | 53% positive effect | Higher positive user rating for Cevimeline. | [15] |
| Primary Side Effect | Sweating (11% discontinuation) | Sweating (25% discontinuation) | Lower discontinuation rate due to sweating for Cevimeline. | [13] |
TID: three times a day
Experimental Protocols
This protocol is based on methodologies used in clinical trials comparing sialagogues.[10][12]
-
Patient Selection: Patients diagnosed with xerostomia are enrolled. A baseline salivary flow rate is established.
-
Study Design: A randomized, double-blind, crossover study design is employed. Patients are randomly assigned to receive either Cevimeline (30 mg) or Pilocarpine (5 mg) three times daily for a period of four weeks.
-
Washout Period: Following the initial four-week treatment, a one-week washout period is implemented where no study medication is taken.
-
Crossover: Patients are then switched to the alternate medication for another four-week period.
-
Data Collection: Unstimulated salivary flow is measured at baseline and at the end of each four-week treatment block. Patients are instructed to expectorate all saliva into a pre-weighed collection tube for a duration of 5 minutes. The volume is then determined by weight.
-
Analysis: Salivary flow rates (in mL/min) are compared between baseline, Cevimeline treatment, and Pilocarpine treatment using statistical methods like ANOVA.[10][11]
This protocol is a generalized method for determining the binding affinity of a compound to specific muscarinic receptor subtypes.[16][17]
-
Source Material: Prepare cell membranes from cell lines engineered to express a single subtype of human muscarinic receptor (e.g., M1, M2, M3).
-
Radioligand: Use a radiolabeled antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS), as the tracer.
-
Competitive Binding: Incubate the cell membranes with a fixed, low concentration of the [³H]-NMS radioligand and varying concentrations of the unlabeled test compound (e.g., Cevimeline).
-
Incubation: Allow the mixture to incubate at a controlled temperature (e.g., 25°C) until binding reaches equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while unbound ligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
The choice between different cholinergic agents depends heavily on the desired therapeutic outcome and the required mechanism of action.
-
Cevimeline and Pilocarpine are both effective direct-acting muscarinic agonists for treating conditions like xerostomia. While their efficacy in stimulating saliva is comparable, Cevimeline may offer a better tolerability profile, particularly regarding the incidence of sweating.[13]
-
Donepezil operates through a fundamentally different, indirect mechanism by inhibiting acetylcholinesterase. This leads to a broader enhancement of cholinergic activity, making it suitable for central nervous system disorders like Alzheimer's disease, where widespread acetylcholine depletion is a factor.
The selection of an appropriate agent for research or clinical development must consider the target receptor subtype, the desired site of action (peripheral vs. central), and the potential for side effects related to the agent's specific mechanism.
References
- 1. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Popular Cholinergic Agonists List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic and muscarinic agonists and acetylcholinesterase inhibitors stimulate a common pathway to enhance GluN2B-NMDAR responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of cevimeline vs. pilocarpine in the secretion of saliva: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of Cevimeline vs. Pilocarpine in the Secretion of Saliva IADR Abstract Archives [iadr.abstractarchives.com]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. jkpractitioner.com [jkpractitioner.com]
- 15. Cevimeline vs Pilocarpine Comparison - Drugs.com [drugs.com]
- 16. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Receptor-Ligand Binding Assays [labome.com]
Assessing the Therapeutic Potential of SM-21 Maleate: A Comparative Analysis Against Key Benchmarks
For Immediate Release
A comprehensive review of available preclinical data on SM-21 maleate, a potent and selective sigma-2 (σ2) receptor antagonist, highlights its potential as a novel therapeutic agent for neurological and pain-related disorders. This guide provides a comparative analysis of this compound against established benchmarks in the fields of σ2 receptor modulation, analgesia, and cognitive enhancement, offering researchers, scientists, and drug development professionals a detailed overview of its performance based on experimental data.
This compound distinguishes itself through a dual mechanism of action: high-affinity antagonism of the σ2 receptor and modulation of the cholinergic system, leading to an increase in acetylcholine release at central muscarinic synapses.[1][2] This unique profile suggests its potential utility in conditions where both σ2 receptor dysfunction and cholinergic deficits are implicated.
Comparative Analysis of Receptor Binding Affinity
The affinity of a compound for its target is a critical determinant of its potency and potential for off-target effects. This compound demonstrates high affinity for the σ2 receptor, a key characteristic for its therapeutic action.
| Compound | Target Receptor | Binding Affinity (Ki) |
| This compound | Sigma-2 (σ2) | High Affinity (Specific Ki value not available in cited literature) |
| Siramesine | Sigma-2 (σ2) | 0.12 nM[3] |
| CM398 | Sigma-2 (σ2) | 0.43 nM[4][5][6] |
Table 1: Comparison of Binding Affinities for Sigma-2 Receptor Antagonists. This table compares the in vitro binding affinities (Ki) of this compound and benchmark σ2 receptor ligands. Lower Ki values indicate higher binding affinity.
Evaluation of Analgesic Efficacy
The analgesic properties of this compound have been evaluated in preclinical models of pain. Its efficacy is compared here with standard analgesic agents, including a non-steroidal anti-inflammatory drug (NSAID) and an opioid agonist.
| Compound | Analgesic Test | Effective Dose (ED50) | Animal Model |
| This compound | Hot Plate Test | Data not available in cited literature | - |
| Morphine | Hot Plate Test | 2.6 - 8.4 mg/kg (s.c. or i.v.)[7][8][9][10][11] | Rat |
| Ibuprofen | Phenylquinone-induced writhing | 82.2 mg/kg (p.o.)[12] | Mouse |
Table 2: Comparison of Analgesic Efficacy in Preclinical Models. This table presents the effective dose 50 (ED50) of this compound and benchmark analgesics in various pain models. The ED50 represents the dose required to produce a therapeutic effect in 50% of the population.
Assessment of Nootropic Potential
This compound has also been investigated for its potential to enhance cognitive function. This section compares its reported nootropic effects with a classic nootropic agent, piracetam, in a widely used behavioral task for learning and memory.
| Compound | Cognitive Assay | Effective Dose | Animal Model |
| This compound | Morris Water Maze | Data not available in cited literature | - |
| Piracetam | Morris Water Maze | 75 and 150 mg/kg/day (i.p.)[13] | Mouse (control) |
Table 3: Comparison of Nootropic Activity in the Morris Water Maze. This table outlines the effective doses of this compound and a benchmark nootropic in a spatial learning and memory task.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams are provided.
Experimental Protocols
Sigma-2 Receptor Binding Assay (Competitive Binding)
This in vitro assay is used to determine the binding affinity of a test compound for the σ2 receptor. The general protocol involves incubating a source of σ2 receptors (e.g., rat liver membrane homogenates) with a radiolabeled ligand known to bind to the receptor (e.g., [3H]DTG). The test compound (this compound or benchmarks) is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptors is then measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The Ki value, which represents the binding affinity of the test compound, is then calculated from the IC50 value. To ensure selectivity for the σ2 receptor, a masking compound that blocks the σ1 receptor is often included in the assay.
Hot Plate Test for Analgesia
The hot plate test is a common in vivo method to assess the efficacy of analgesic drugs. The protocol involves placing a rodent (e.g., a rat or mouse) on a heated surface maintained at a constant temperature. The latency for the animal to exhibit a pain response, such as licking its paw or jumping, is recorded. Animals are administered with either a vehicle control, this compound, or a benchmark analgesic (e.g., morphine, ibuprofen) prior to being placed on the hot plate. An increase in the latency to respond compared to the control group indicates an analgesic effect. The ED50, the dose that produces the desired effect in 50% of the animals, can then be calculated from a dose-response curve.
Morris Water Maze for Nootropic Assessment
The Morris water maze is a widely used behavioral task to evaluate spatial learning and memory in rodents. The apparatus consists of a circular pool of opaque water with a hidden escape platform. Animals are trained over several trials to find the platform using distal visual cues in the room. The time it takes for the animal to find the platform (escape latency) is recorded. Improved performance is indicated by a decrease in escape latency over successive trials. To assess memory retention, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured. This compound or a benchmark nootropic like piracetam would be administered to the animals before or during the training period to assess their effects on learning and memory.
Conclusion
The available data suggests that this compound is a promising therapeutic candidate with a unique pharmacological profile. Its high affinity for the σ2 receptor and its ability to modulate the cholinergic system provide a strong rationale for its further investigation in neurological and pain disorders. While direct comparative data with established benchmarks is still emerging, the foundational evidence presented in this guide underscores the therapeutic potential of this compound and provides a framework for future research and development. Further studies are warranted to fully elucidate its clinical utility.
References
- 1. The Sigma-2 Receptor | Encyclopedia MDPI [encyclopedia.pub]
- 2. m.youtube.com [m.youtube.com]
- 3. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CM398 | Sigma Receptor | 1121931-70-1 | Invivochem [invivochem.com]
- 6. CM-398 (CM398) | σ2R ligand | Probechem Biochemicals [probechem.com]
- 7. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of analgesia, tolerance and the mechanism of action of morphine-6-O-sulfate across multiple pain modalities in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prediction of human analgesic dosages of nonsteroidal anti-inflammatory drugs (NSAIDs) from analgesic ED50 values in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SM-21 Maleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of SM-21 maleate, a selective σ2 antagonist. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
This compound should be treated as a potentially hazardous chemical. While a specific Safety Data Sheet (SDS) for this compound was not located, a representative SDS for a similar compound, Methysergide maleate, indicates that it is toxic if swallowed, a suspected mutagen, and a suspected reproductive toxin.[1] Therefore, it is imperative to handle this compound with care and to follow stringent disposal protocols.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes key quantitative data related to the disposal of this compound and similar research chemicals.
| Parameter | Guideline | Source |
| pH Range for Aqueous Waste | 5.5 - 9.5 for drain disposal (if permissible) | Cornell EHS |
| Maximum Hazardous Waste Accumulation | 55 gallons | Vanderbilt University |
| Maximum Acute Hazardous Waste | 1 quart | Vanderbilt University |
| Container Rinsing (Highly Toxic) | Triple rinse with a suitable solvent | Dartmouth Policy Portal |
Disposal Protocol for this compound
The primary method for the disposal of this compound is to arrange for collection by a specialized hazardous waste disposal company.[1] Do not dispose of this compound down the drain or in the regular trash. [2][3]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, and gloves).
-
-
Segregate the waste into compatible containers.
-
Solid Waste: Place solid this compound and grossly contaminated items into a clearly labeled, sealable container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. Do not mix with other incompatible chemical wastes.[2]
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
Step 2: Container Labeling and Storage
-
Label all waste containers clearly and accurately. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration (if in solution).
-
The date the waste was first added to the container.
-
Your name and laboratory contact information.
-
-
Store the waste containers in a designated and secure satellite accumulation area within your laboratory.[3]
-
Ensure containers are kept tightly sealed except when adding waste.[2][3]
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste collection and documentation.
Step 4: Decontamination of Empty Containers
-
For containers that held this compound, triple rinse with a suitable solvent (e.g., water, if this compound is soluble in it).[2]
-
Collect the first rinseate as hazardous liquid waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used; consult your EHS office for guidance.
-
After thorough rinsing and drying, deface or remove the original label before disposing of the empty container as regular laboratory glass or plastic waste.[2][3]
Experimental Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
